Zaltoprofen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFZBHBYYYLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049076 | |
| Record name | Zaltoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74711-43-6 | |
| Record name | Zaltoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zaltoprofen [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zaltoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zaltoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZALTOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zaltoprofen's Multifaceted Mechanisms Beyond COX-2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is well-recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This activity underlies its primary anti-inflammatory and analgesic effects. However, a growing body of evidence reveals that this compound's therapeutic efficacy is not solely dependent on COX-2 inhibition. This technical guide delves into the intricate, non-COX-2-mediated mechanisms of action of this compound, providing a comprehensive overview of its effects on bradykinin-induced pain signaling and peroxisome proliferator-activated receptor-gamma (PPARγ) pathways. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the broader pharmacological profile of this compound.
Inhibition of Bradykinin-Induced Nociceptive Signaling
A significant component of this compound's analgesic action, independent of its COX-2 inhibition, is its ability to interfere with bradykinin-induced pain signaling. Bradykinin is a potent inflammatory mediator that activates nociceptors, contributing to pain and hyperalgesia. This compound has been shown to potently inhibit bradykinin-induced nociceptive responses.[1][2][3] Notably, this inhibition is not achieved by direct blockade of bradykinin B1 or B2 receptors.[2] Instead, this compound targets the downstream intracellular signaling cascades initiated by bradykinin B2 receptor activation in dorsal root ganglion (DRG) neurons.[3]
Modulation of Intracellular Calcium Levels
This compound effectively suppresses the bradykinin-induced increase in intracellular calcium concentration ([Ca2+]i) in DRG neurons.[2] This effect is crucial as elevated [Ca2+]i is a key trigger for the activation of various downstream signaling molecules involved in nociceptor sensitization. The inhibition of [Ca2+]i increase by this compound occurs even in the absence of extracellular calcium, suggesting an effect on calcium release from intracellular stores.[2]
Inhibition of 12-Lipoxygenase (12-LOX) Activity
Bradykinin is known to activate 12-lipoxygenase (12-LOX), an enzyme that metabolizes arachidonic acid to produce pro-inflammatory mediators. This compound has been demonstrated to significantly inhibit bradykinin-induced 12-LOX activity in DRG neurons.[3][4] This action contributes to its anti-inflammatory and analgesic properties by reducing the production of inflammatory lipid mediators.
Attenuation of Substance P Release
Substance P, a neuropeptide released from the central and peripheral terminals of nociceptive neurons, plays a critical role in pain transmission and neurogenic inflammation. This compound has been found to inhibit the slow-onset release of substance P from DRG neurons that is induced by bradykinin.[3][4]
Blockade of Bradykinin-Mediated Enhancement of AMPA Receptor Currents
In the spinal cord's substantia gelatinosa, a key area for pain processing, bradykinin enhances the currents mediated by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby facilitating excitatory glutamatergic transmission and pain signaling. This compound blocks this bradykinin-mediated enhancement of AMPA currents.[5] This effect is independent of COX inhibition and appears to be mediated through the inhibition of Protein Kinase C (PKC) activation, a downstream effector of the bradykinin B2 receptor signaling pathway.[5]
Quantitative Data on Bradykinin Pathway Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of this compound on the bradykinin signaling pathway.
| Parameter | Effect of this compound | Concentration/Dose | Cell/Animal Model | Reference |
| Bradykinin-enhancement of capsaicin-induced 45Ca2+ uptake | IC50 = 1.9 nM | 1.9 nM | Rat Dorsal Root Ganglion (DRG) neurons | [6] |
| Bradykinin-induced nociceptive flexor responses | Strong analgesic action | 1 nmol (intraplantar) | Mice | [1] |
| Bradykinin-mediated enhancement of AMPA currents | Blockade of enhancement | 1, 10 µM | Rat spinal cord slices | [5] |
| Post-operative pain (plantar incision) | Increased withdrawal threshold | 10 mg/kg (oral) | Mice | [7] |
Induction of PPARγ-Mediated Anti-tumor Effects
Recent studies have unveiled a novel mechanism of this compound involving the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with roles in metabolism and inflammation, and increasingly recognized for its involvement in cancer. This compound has been shown to exert anti-tumor effects, particularly in chondrosarcoma, through a PPARγ-dependent pathway.[8][9]
Upregulation of PPARγ Expression
This compound induces the expression of PPARγ at both the mRNA and protein levels in human extraskeletal chondrosarcoma cells.[9] This induction is preceded by the upregulation of PPARγ-activating factors, including Krox20, C/EBPβ, and C/EBPα.[10]
Activation of Cell Cycle Checkpoint Proteins
The this compound-induced increase in PPARγ expression leads to the subsequent upregulation of key cell cycle checkpoint proteins: p21, p27, and the tumor suppressor p53.[9] The induction of these proteins is dependent on PPARγ, as knockdown of PPARγ abrogates this effect.[9] The upregulation of p21, p27, and p53 contributes to the inhibition of cancer cell proliferation.
Inhibition of Cell Proliferation and Tumor Growth
Through the PPARγ-p21/p27/p53 axis, this compound significantly inhibits the proliferation of chondrosarcoma cells in a concentration- and time-dependent manner.[9] In vivo studies using a mouse xenograft model of extraskeletal myxoid chondrosarcoma have confirmed that oral administration of this compound inhibits tumor growth.[9]
Quantitative Data on PPARγ Pathway Activation and Anti-tumor Effects
The following table summarizes the quantitative data related to this compound's effects on the PPARγ pathway and its anti-tumor activity.
| Parameter | Effect of this compound | Concentration/Dose | Cell/Animal Model | Reference |
| PPARγ-responsible promoter activity | EC50 = 47.3 µmol/L | 47.3 µmol/L | Human chondrosarcoma cells | [8] |
| Cell viability, proliferation, migration, and invasion | Inhibition | 200–400 µmol/L | Human chondrosarcoma cells | [8] |
| p21, p27, and p53 protein expression | Upregulation | 400 µmol/L | Human extraskeletal chondrosarcoma H-EMC-SS cells | [9] |
| In vivo tumor growth | Inhibition | 30 mg/kg (oral, twice daily) | Mouse xenograft model of H-EMC-SS cells | [9] |
Inhibition of Leukocyte Migration
In addition to its effects on sensory neurons and cancer cells, some NSAIDs have been shown to inhibit leukocyte migration, a critical process in the inflammatory response. While specific quantitative data for this compound is limited in the provided search results, the general mechanism for NSAIDs involves interfering with the processes of leukocyte adhesion and transmigration through endothelial cell layers.[11][12] This effect is thought to contribute to their overall anti-inflammatory profile.
Differential Effects of this compound Enantiomers
This compound is a chiral molecule and exists as S(+)- and R(-)-enantiomers. Studies have shown that the enantiomers have differential pharmacological activities. The S(+)-enantiomer is a more potent inhibitor of the inflammatory response in models like carrageenan-induced paw edema.[13] However, both the S(+) and R(-) enantiomers appear to contribute to the overall analgesic effect of the racemic mixture.[13] This suggests that the anti-inflammatory and analgesic effects of this compound may be mediated by distinct or overlapping mechanisms with different stereoselectivity.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.
Measurement of Intracellular Calcium ([Ca2+]i)
-
Cell Preparation: Isolate and culture dorsal root ganglion (DRG) neurons from rats or mice.
-
Fluorescent Dye Loading: Load the cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation and Treatment: Perfuse the cells with a buffer containing bradykinin to induce a calcium response. Pre-incubate or co-administer different concentrations of this compound.
-
Data Acquisition: Use a fluorescence imaging system to measure the ratio of fluorescence emission at two different excitation wavelengths, which corresponds to the intracellular calcium concentration.
12-Lipoxygenase (12-LOX) Activity Assay
-
Cell Culture and Treatment: Culture DRG neurons and treat with bradykinin in the presence or absence of this compound.
-
Extraction: Extract the metabolites from the cell lysates.
-
Quantification: Use a specific enzyme immunoassay (EIA) kit to quantify the amount of 12-hydroxyeicosatetraenoic acid (12-HETE), the product of 12-LOX activity.
Substance P Release Assay
-
Cell Culture and Stimulation: Culture DRG neurons and stimulate with bradykinin with or without this compound.
-
Sample Collection: Collect the culture supernatant.
-
Quantification: Measure the concentration of Substance P in the supernatant using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
Whole-Cell Patch-Clamp for AMPA Receptor Currents
-
Slice Preparation: Prepare acute spinal cord slices from adult rats.
-
Neuron Identification: Identify substantia gelatinosa (lamina II) neurons for recording.
-
Recording: Establish a whole-cell patch-clamp configuration. Apply exogenous AMPA to elicit currents.
-
Drug Application: Pre-apply bradykinin to enhance AMPA currents, followed by the application of this compound to observe its inhibitory effect.
-
Data Analysis: Analyze the amplitude and kinetics of the AMPA receptor-mediated currents.
PPARγ Luciferase Reporter Assay
-
Cell Transfection: Co-transfect human chondrosarcoma cells with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element linked to a luciferase gene.
-
Treatment: Treat the transfected cells with various concentrations of this compound.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the PPARγ pathway.
Western Blot for p21, p27, and p53
-
Cell Culture and Treatment: Culture human extraskeletal chondrosarcoma H-EMC-SS cells and treat with this compound.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p21, p27, and p53, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation (EdU) Assay
-
Cell Culture and Treatment: Culture H-EMC-SS cells and treat with this compound.
-
EdU Incorporation: Add 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture medium. EdU will be incorporated into newly synthesized DNA in proliferating cells.
-
Detection: Fix and permeabilize the cells. Perform a click chemistry reaction to attach a fluorescent azide to the alkyne group of EdU.
-
Imaging: Visualize and quantify the fluorescently labeled proliferating cells using fluorescence microscopy.
Quantitative Real-Time PCR (qRT-PCR) for PPARγ mRNA
-
Cell Culture and Treatment: Culture H-EMC-SS cells and treat with this compound.
-
RNA Extraction: Extract total RNA from the cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform real-time PCR using specific primers for PPARγ and a housekeeping gene (for normalization).
-
Data Analysis: Quantify the relative expression of PPARγ mRNA.
In Vitro Leukocyte Migration Assay
-
Cell Culture: Culture endothelial cells on a porous membrane in a transwell insert to form a monolayer.
-
Leukocyte Isolation: Isolate leukocytes from whole blood.
-
Migration Assay: Add leukocytes to the upper chamber of the transwell insert and a chemoattractant to the lower chamber. Treat the endothelial cells and/or leukocytes with this compound.
-
Quantification: After an incubation period, quantify the number of leukocytes that have migrated through the endothelial monolayer to the lower chamber, for example, by cell counting or using a fluorescent dye.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's inhibition of the bradykinin signaling pathway in DRG neurons.
Caption: this compound's induction of the PPARγ signaling pathway in chondrosarcoma cells.
Caption: Experimental workflow for investigating this compound's effect on the PPARγ pathway.
Conclusion
This compound exhibits a complex and multifaceted pharmacological profile that extends beyond its well-established role as a COX-2 inhibitor. Its ability to potently interfere with bradykinin-induced nociceptive signaling at multiple downstream points provides a strong rationale for its pronounced analgesic effects, particularly in pain states where bradykinin is a key mediator. Furthermore, the discovery of its anti-tumor activity through the induction of the PPARγ pathway opens up new avenues for its potential therapeutic application in oncology, specifically in chondrosarcoma. This technical guide provides a consolidated resource for understanding these non-COX-2 mechanisms, offering valuable insights for researchers and clinicians seeking to leverage the full therapeutic potential of this compound. Further investigation into the specifics of its interaction with these signaling cascades and the clinical translation of its anti-tumor effects is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Preemptive analgesia by this compound that inhibits bradykinin action and cyclooxygenase in a post-operative pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Blockade of leukocyte haptokinesis and haptotaxis by ketoprofen, diclofenac and SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Differential anti-inflammatory and analgesic effects by enantiomers of this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Zaltoprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, recognized for its potent analgesic and anti-inflammatory activities.[1][2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its molecular mechanisms, supported by quantitative data from various experimental models. The document details the experimental protocols for key assays and includes visual diagrams of signaling pathways and workflows to facilitate a comprehensive understanding for research and development professionals.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, targeting several key pathways involved in the inflammatory cascade. In vitro studies have elucidated its role as a preferential cyclooxygenase-2 (COX-2) inhibitor and a unique modulator of the bradykinin signaling pathway.[1][2][3]
Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins (PGs).[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1] this compound shows a preferential inhibition of COX-2, the isoform induced during inflammatory processes, over COX-1, which is constitutively expressed and involved in physiological functions like gastric protection.[1][2] This selectivity for COX-2 is associated with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[1][4] The inhibition of COX-2 leads to a significant reduction in the synthesis of prostaglandin E2 (PGE2) at inflammatory sites.[5][6]
Modulation of the Bradykinin Pathway
A distinctive feature of this compound is its potent inhibitory effect on bradykinin-induced nociceptive and inflammatory responses.[3][7] Bradykinin is a potent inflammatory mediator that contributes to pain and increases vascular permeability.[1] this compound's action on this pathway is not due to direct binding or blocking of bradykinin B1 or B2 receptors.[3][8] Instead, it interferes with the B2 receptor-mediated intracellular signaling cascade.[3][8] In vitro experiments on dorsal root ganglion (DRG) cells have demonstrated that this compound can:
-
Completely inhibit the bradykinin-induced increase of intracellular calcium ([Ca2+]i), even in calcium-free extracellular conditions.[3]
-
Inhibit the bradykinin-induced activation of 12-lipoxygenase (12-LOX).[5][8]
-
Suppress the slow onset of substance P release induced by bradykinin.[5][8][9]
This unique mechanism contributes significantly to its analgesic and anti-inflammatory efficacy.[7]
Dual Targeting of COX-2 and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)
Recent research has identified Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) as another molecular target for this compound.[10][11] PPAR-γ is a nuclear receptor with anti-inflammatory properties. Studies have shown that this compound and its metabolites can bind to and activate PPAR-γ.[10][11] In human extraskeletal myxoid chondrosarcoma cells, this compound was found to induce the expression of PPARγ at both mRNA and protein levels.[12] This activation of PPAR-γ provides an additional, COX-independent mechanism for its anti-inflammatory effects.[10][11]
Other Potential Mechanisms
-
Inhibition of Leukocyte Migration: this compound has been observed to have an inhibitory action on leukocyte migration.[2][13] Some NSAIDs have been shown to inhibit neutrophil migration in a dose-dependent manner.[14][15]
-
Reactive Oxygen Species (ROS) Scavenging: While not a primary mechanism, some NSAIDs possess the ability to scavenge reactive oxygen and nitrogen species, which can contribute to their anti-inflammatory effects.[16] The specific ROS scavenging activity of this compound in vitro requires further detailed investigation.
-
Suppression of Inflammasomes: In certain cancer cell lines, this compound has been associated with the suppression of inflammasomes like NLRP3 and caspase-1, which are key components of the inflammatory response.[12]
Quantitative Data on In Vitro Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro studies on this compound.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Parameter | Enzyme | Species | Value | Reference |
|---|---|---|---|---|
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | COX-1/COX-2 | Rat | 11.3 | [6] |
| PGE2 Biosynthesis Inhibition | COX | Rat | Significant inhibition at inflammatory site with minimal effect on stomach PGE2 release |[6] |
Note: Specific IC50 values for this compound were not available in the provided search results. The selectivity index indicates a preference for COX-2 inhibition.
Table 2: Effects on Bradykinin-Induced Responses in Dorsal Root Ganglion (DRG) Neurons
| Parameter Measured | Effect of this compound | Concentration | Cell Type | Reference |
|---|---|---|---|---|
| [Ca2+]i Increase | Complete Inhibition | Not specified | Cultured mouse DRG cells | [3] |
| Capsaicin-induced 45Ca2+ uptake enhancement | Potent Inhibition | Not specified | Rat DRG neurons | [8] |
| 12-Lipoxygenase (12-LOX) Activity | Significant Inhibition | Not specified | Rat DRG neurons | [5][8] |
| Substance P Release | Significant Inhibition | Not specified | Rat DRG neurons | [5][8] |
| Nociceptive Flexor Responses (in vivo proxy) | Strong Analgesic Action | 1 nmol (intraplantar) | Mouse paw |[7][9] |
Table 3: Effects on Cell Proliferation and Gene Expression
| Parameter Measured | Effect of this compound | Cell Line | Concentration | Reference |
|---|---|---|---|---|
| Cell Growth Inhibition | Concentration- and time-dependent | H-EMC-SS | 0-400 µmol/L | [12] |
| PPARγ mRNA and Protein Expression | Induction | H-EMC-SS | Not specified | [12] |
| p21, p27, and p53 Expression | Upregulation | H-EMC-SS | Not specified |[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key in vitro experimental protocols used to evaluate the anti-inflammatory properties of this compound.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by purified COX enzymes. The inhibition is determined by comparing the PGE2 levels in the presence and absence of the test compound (this compound).[17]
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.[18][19]
-
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of this compound or a vehicle control in a reaction buffer (e.g., Tris-HCl buffer).
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by adding a solution of hydrochloric acid.
-
The concentration of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][19]
-
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition percentage against the log of the concentration.[18]
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This cell-based assay mimics an inflammatory response in vitro to assess the anti-inflammatory effects of a drug.
-
Principle: Macrophages (e.g., RAW 264.7 cell line or primary peritoneal macrophages) are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. This includes the production of pro-inflammatory mediators like nitric oxide (NO), PGE2, and cytokines (e.g., TNF-α, IL-6). The ability of this compound to suppress the production of these mediators is then measured.
-
Procedure:
-
Macrophages are cultured in appropriate media and seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
LPS (e.g., 1 µg/mL) is then added to the culture medium to induce inflammation, and the cells are incubated for a further period (e.g., 24 hours).
-
The cell culture supernatant is collected to measure the levels of secreted inflammatory mediators (NO, PGE2, cytokines) using methods like the Griess reagent for NO, and ELISA for PGE2 and cytokines.
-
Cell viability can be assessed using assays like the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
-
Data Analysis: The reduction in the levels of inflammatory mediators in this compound-treated cells compared to LPS-only treated cells indicates its anti-inflammatory activity.
Intracellular Calcium ([Ca2+]i) Measurement in DRG Neurons
This assay is used to determine the effect of this compound on bradykinin-induced calcium signaling in sensory neurons.
-
Principle: Changes in intracellular calcium concentration are measured using fluorescent calcium indicators (e.g., Fura-2 AM). Bradykinin binding to its B2 receptor on DRG neurons triggers a release of calcium from intracellular stores, leading to an increase in fluorescence.
-
Procedure:
-
Dorsal root ganglion (DRG) neurons are isolated and cultured.
-
The cultured cells are loaded with a calcium-sensitive fluorescent dye like Fura-2 AM.
-
The cells are then placed on the stage of a fluorescence microscope.
-
A baseline fluorescence reading is established.
-
This compound is added to the cells, followed by the addition of bradykinin to stimulate the calcium response.
-
The changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time.
-
-
Data Analysis: The peak fluorescence intensity after bradykinin stimulation in the presence and absence of this compound is compared to determine the inhibitory effect.[3]
NF-κB Activation Assay
This assay determines if this compound can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.
-
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., with LPS), IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The assay measures the amount of p65 in the nucleus.
-
Procedure:
-
Cells (e.g., THP-1 derived macrophages) are pre-treated with this compound.
-
Inflammation is induced with an appropriate stimulus like LPS.
-
After incubation, nuclear and cytoplasmic fractions of the cells are separated.
-
The amount of the NF-κB p65 subunit in the nuclear fraction is quantified using a transcription factor assay kit (a type of DNA-binding ELISA) or by Western blotting.[20]
-
-
Data Analysis: A reduction in nuclear p65 in this compound-treated cells compared to stimulated control cells indicates inhibition of the NF-κB pathway.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes related to this compound's in vitro anti-inflammatory properties.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Modeling of this compound in Healthy Adults: Exploring the Dosage Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide - induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docta.ucm.es [docta.ucm.es]
- 12. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101812049A - Method for preparing this compound - Google Patents [patents.google.com]
- 14. Blockade of leukocyte haptokinesis and haptotaxis by ketoprofen, diclofenac and SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Anti-inflammatory effects of ketoprofen - with special reference to inhibition of leukocyte migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro scavenging activity for reactive oxygen and nitrogen species by nonsteroidal anti-inflammatory indole, pyrrole, and oxazole derivative drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Zaltoprofen: A Technical Guide to its Potential Applications in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), presents a compelling case for investigation in the field of neuropathic pain. Its unique dual-action mechanism, targeting both cyclooxygenase-2 (COX-2) and bradykinin-induced pain pathways, distinguishes it from traditional NSAIDs. This technical guide provides an in-depth overview of this compound's core mechanisms, with a focus on its potential applications in neuropathic pain research. It summarizes key quantitative data, outlines detailed experimental protocols from relevant studies, and visualizes the critical signaling pathways and experimental workflows. While direct preclinical evidence in established neuropathic pain models remains to be fully elucidated, this guide offers a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound in this challenging area of pain management.
Introduction: The Rationale for this compound in Neuropathic Pain
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1] Traditional analgesics, including conventional NSAIDs, often provide limited efficacy.[2][3][4] this compound, a propionic acid derivative, emerges as a promising candidate due to its distinct pharmacological profile.[5] It not only inhibits prostaglandin E2 (PGE2) synthesis through preferential COX-2 inhibition but also uniquely counteracts bradykinin-induced nociception.[6][7][8]
Bradykinin, a potent inflammatory mediator, plays a crucial role in the sensitization of peripheral nociceptors, a key process in the development and maintenance of neuropathic pain.[6][9] this compound has been shown to inhibit bradykinin-induced responses in dorsal root ganglion (DRG) neurons, which are central to the transmission of neuropathic pain signals.[6][10][11] This dual mechanism suggests that this compound may address both the inflammatory and neuronal sensitization components of neuropathic pain, offering a potential advantage over agents with a single mode of action.
Mechanism of Action: A Dual-Pronged Approach
This compound's potential efficacy in neuropathic pain stems from its ability to modulate two key signaling pathways:
Inhibition of the Cyclooxygenase-2 (COX-2) Pathway
Like other NSAIDs, this compound inhibits the COX enzymes, with a preference for COX-2.[8] COX-2 is upregulated at sites of inflammation and contributes to the synthesis of prostaglandins, such as PGE2, which are potent sensitizers of nociceptive neurons.
Attenuation of the Bradykinin B2 Receptor Signaling Pathway
Crucially, this compound interferes with the signaling cascade initiated by the binding of bradykinin to its B2 receptor on DRG neurons.[6][7] This is not achieved by direct receptor blockade but by inhibiting downstream signaling events.[11] Activation of the B2 receptor, a Gq-protein coupled receptor, triggers a cascade involving phospholipase C (PLC) and protein kinase C (PKC), leading to the sensitization of ion channels like TRPV1 and an increase in intracellular calcium ([Ca2+]i).[6][9][11] this compound has been shown to inhibit this bradykinin-induced increase in [Ca2+]i.[11] Furthermore, it inhibits the bradykinin-induced activation of 12-lipoxygenase (12-LOX) and the subsequent release of substance P from DRG neurons.[6][10]
Figure 1: this compound's dual inhibitory action on COX-2 and Bradykinin pathways.
Quantitative Data from Preclinical Research
While specific data from established neuropathic pain models are limited, the following tables summarize key quantitative findings from in vitro and in vivo studies that underscore this compound's potential.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 / Inhibition | Reference |
|---|---|---|---|
| COX-1 | Human Platelets | 1.3 µM | [12] |
| COX-2 | IL-1β-stimulated Synovial Cells | 0.34 µM | [12] |
| Bradykinin-induced [Ca2+]i increase | Cultured Dorsal Root Ganglion (DRG) Cells | Inhibition observed at 0.1-1 µM | [11] |
| Bradykinin-induced 12-LOX activity | Dorsal Root Ganglion (DRG) Neurons | Significant inhibition | [6][10] |
| Bradykinin-enhanced capsaicin-induced 45Ca2+ uptake | Dorsal Root Ganglion (DRG) Neurons | Potent inhibition |[6][10] |
Table 2: In Vivo Efficacy of this compound in Pain and Inflammation Models
| Animal Model | Species | Dosing | Key Findings | Reference |
|---|---|---|---|---|
| Carrageenan-induced Paw Edema | Rat | 10 & 20 mg/kg (oral) | 38.24% and 40% inhibition of inflammation, respectively. | [12] |
| Formalin-induced Chronic Inflammation | Rat | 10 & 20 mg/kg (oral) | 19% and 28% inhibition of paw edema, respectively. | [12] |
| Acetic Acid-induced Writhing | Mouse | 3-30 mg/kg (oral) | Dose-dependent inhibition. | [13] |
| Bradykinin-induced Nociception | Rat | 5-20 mg/kg (oral) | ED50 of 9.7 mg/kg. | [13] |
| Hot Plate Test | Mouse | 15 & 20 mg/kg (oral) | Significant increase in reaction time. | [5] |
| Tail Flick Test | Mouse | 15 & 20 mg/kg (oral) | Significant increase in reaction time. |[5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound in pain research.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain (Hypothetical Protocol for this compound)
This protocol is a standard representation and would require adaptation for a specific study involving this compound.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make an incision on the lateral side of the mid-thigh of one hind limb.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle and skin layers with sutures.
-
A sham surgery group should undergo the same procedure without nerve ligation.
-
-
Post-operative Care: Administer analgesics as required for post-operative pain and monitor the animals for signs of distress.
-
Drug Administration:
-
Begin this compound or vehicle administration at a predetermined time point post-surgery (e.g., daily from day 7 post-ligation).
-
This compound can be administered orally (e.g., via gavage) at various doses (e.g., 10, 20, 40 mg/kg).
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold using von Frey filaments at baseline and at various time points after surgery and drug administration.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) at the same time points.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle and sham groups.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Oral nonsteroidal anti‐inflammatory drugs for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral nonsteroidal anti-inflammatory drugs (NSAIDs) for neuropathic pain in adults | Cochrane [cochrane.org]
- 4. Oral nonsteroidal anti-inflammatory drugs for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Synovial Fluid Pharmacodynamics of Zaltoprofen: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), exhibits a unique dual mechanism of action that distinguishes it within its class. As a preferential cyclooxygenase-2 (COX-2) inhibitor, it effectively suppresses prostaglandin synthesis, a key driver of inflammation and pain. Uniquely, this compound also demonstrates a potent anti-bradykinin effect, mitigating pain through a separate but complementary pathway. While the systemic pharmacodynamics of this compound are well-documented, its specific actions within the synovial fluid—the locus of inflammation in arthritic conditions—are of paramount interest for understanding its therapeutic efficacy. This technical guide synthesizes the available preclinical and clinical data, outlines detailed experimental protocols for the analysis of this compound and its biomarkers in synovial fluid, and presents the theoretical framework for its pharmacodynamic effects within the intra-articular space. Although direct clinical studies quantifying this compound and its immediate pharmacodynamic effects on prostaglandin E2 (PGE2) and bradykinin within the synovial fluid of patients with osteoarthritis or rheumatoid arthritis are not extensively available in the public domain, this guide provides a comprehensive overview based on its established mechanisms of action and data from related compounds.
Introduction
This compound is a propionic acid derivative with potent anti-inflammatory and analgesic properties.[1] Its therapeutic efficacy in conditions such as osteoarthritis and rheumatoid arthritis is attributed to its ability to modulate key inflammatory pathways.[1] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[2] this compound demonstrates preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, over COX-1, the constitutive isoform responsible for homeostatic functions.[1] This preferential inhibition is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]
Beyond COX inhibition, this compound possesses a novel anti-bradykinin activity.[3][4] Bradykinin is a potent inflammatory mediator that contributes to pain, vasodilation, and increased vascular permeability.[1] this compound has been shown to inhibit bradykinin-induced nociceptive responses, not by direct antagonism of bradykinin receptors, but by interfering with the downstream signaling cascades.[4][5] This dual-pronged approach of inhibiting both prostaglandin and bradykinin pathways suggests a synergistic effect in the management of inflammatory joint diseases.
Core Pharmacodynamic Mechanisms in the Synovial Environment
The synovial fluid of inflamed joints is a complex milieu of inflammatory cells, cytokines, and mediators, including prostaglandins and bradykinin. This compound's therapeutic effects are a direct result of its ability to modulate the synthesis and activity of these key players.
Inhibition of Prostaglandin E2 Synthesis
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain in arthritis. It is synthesized by synovial cells and infiltrating inflammatory cells under the influence of pro-inflammatory cytokines. PGE2 contributes to the classic signs of inflammation, including vasodilation, edema, and sensitization of nociceptive nerve endings. This compound, as a preferential COX-2 inhibitor, directly targets the enzyme responsible for the heightened production of PGE2 in the inflamed synovium.[4]
Attenuation of Bradykinin-Mediated Effects
Bradykinin exerts its pro-inflammatory and algesic effects through activation of B2 receptors on various cell types within the joint, including neurons and synovial cells.[3] This activation triggers a cascade of intracellular signaling events, leading to the potentiation of pain signals and the release of other inflammatory mediators. This compound has been shown to inhibit these downstream effects without directly binding to bradykinin receptors.[2][4] The proposed mechanism involves the inhibition of second messenger signaling cascades, thereby dampening the cellular response to bradykinin.[5]
Quantitative Pharmacodynamic Data
While direct clinical data on this compound concentrations and its effects on PGE2 and bradykinin in human synovial fluid are limited, preclinical data provide valuable insights into its potency.
| Parameter | Target | Value | Species/System | Reference |
| COX Inhibition | ||||
| IC50 | COX-1 | 7.6 µM | Purified enzyme | [4] |
| IC50 | COX-2 | 0.32 µM | Purified enzyme | [4] |
| Bradykinin-Induced Effects | ||||
| Inhibition of Ca2+ influx | B2 receptor-mediated | Potent inhibition | Rat dorsal root ganglion cells | [5] |
| Inhibition of nociceptive responses | Bradykinin-induced | Significant reduction | Rat model | [4] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower value indicates greater potency.
Experimental Protocols
The following protocols provide a framework for the analysis of this compound and its key pharmacodynamic markers in synovial fluid.
Quantification of this compound in Synovial Fluid by HPLC
This method is adapted from established protocols for the determination of this compound in biological matrices.[6][7][8][9][10]
4.1.1. Sample Preparation
-
Collect synovial fluid aspirates and centrifuge at 3000 rpm for 10 minutes to remove cellular debris.
-
To 1 mL of the supernatant, add an internal standard (e.g., a structurally similar NSAID not present in the sample).
-
Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and hexane).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
4.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and 0.1% v/v acetic acid in water (e.g., 95:5 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV absorbance at 331 nm.[6]
-
Injection Volume: 20 µL.
4.1.3. Quantification
-
Construct a calibration curve using known concentrations of this compound spiked into a blank matrix (e.g., saline or control synovial fluid).
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Measurement of Prostaglandin E2 in Synovial Fluid by Immunoassay
Commercial ELISA kits are widely available for the quantification of PGE2 in biological fluids. The following is a general protocol.
4.2.1. Principle
-
A competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 conjugate for binding to a limited number of anti-PGE2 antibody sites. The amount of bound labeled conjugate is inversely proportional to the concentration of PGE2 in the sample.
4.2.2. Procedure
-
Prepare synovial fluid samples by centrifugation to remove particulates. Dilute samples as necessary to fall within the assay's standard curve range.
-
Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-labeled PGE2 to each well.
-
Incubate for a specified time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the PGE2 concentration in the samples by interpolating from the standard curve.
Measurement of Bradykinin in Synovial Fluid by ELISA or Mass Spectrometry
The measurement of bradykinin is challenging due to its short half-life and rapid degradation.[11] Both ELISA and LC-MS/MS methods are available.[12][13][14]
4.3.1. Sample Collection and Handling (Critical Step)
-
Collect synovial fluid into tubes containing protease inhibitors to prevent the degradation of bradykinin.
-
Immediately place the samples on ice and process them as quickly as possible.
-
Centrifuge at 4°C to remove cells and debris.
4.3.2. ELISA Method
-
Similar in principle to the PGE2 ELISA, using antibodies specific for bradykinin. Commercial kits are available.
4.3.3. LC-MS/MS Method
-
Sample Preparation: Perform solid-phase extraction (SPE) to concentrate the bradykinin and remove interfering substances from the synovial fluid.
-
Chromatographic Separation: Use a C18 column with a gradient elution of a mobile phase containing an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., formic acid).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify bradykinin and its fragments.
Visualizations
Signaling Pathways
Caption: Dual inhibitory mechanism of this compound in the synovial joint.
Experimental Workflow
Caption: Workflow for synovial fluid analysis of this compound and biomarkers.
Conclusion and Future Directions
This compound's dual mechanism of action, targeting both the cyclooxygenase and bradykinin pathways, positions it as a compelling therapeutic agent for inflammatory joint diseases. While preclinical data strongly support its efficacy, a significant knowledge gap exists regarding its specific pharmacodynamic profile within the human synovial fluid. Future clinical research should prioritize the direct measurement of this compound concentrations in the synovial fluid of patients with osteoarthritis and rheumatoid arthritis and correlate these findings with local levels of prostaglandin E2 and bradykinin. Such studies would provide invaluable insights into its intra-articular therapeutic efficacy, aid in optimizing dosing regimens, and further elucidate the clinical relevance of its unique anti-bradykinin properties. The experimental protocols outlined in this guide provide a robust framework for undertaking such crucial investigations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Does this compound antagonize the bradykinin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound and Its Related Substances in this compound Tabets by HPLC [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of bradykinin-(1-5) in inflammatory exudate by a new ELISA as a reliable indicator of bradykinin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive mass spectrometric determination of kinin-kallikrein system peptides in light of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Zaltoprofen's Impact on Cellular Signaling Cascades in Chondrocytes: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its potent analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This technical whitepaper provides an in-depth examination of the molecular mechanisms underlying this compound's effects on chondrocytes, the primary cells in articular cartilage. Beyond its established role as a COX inhibitor, emerging research indicates that this compound modulates several critical intracellular signaling cascades implicated in the pathogenesis of osteoarthritis (OA). This guide synthesizes current findings on this compound's influence on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathways. We present quantitative data from key studies, detail relevant experimental protocols, and provide visualizations of the signaling networks to offer a comprehensive resource for professionals in rheumatology and drug development.
Introduction: The Role of Chondrocytes and this compound in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage.[3][4] Chondrocytes are the sole cell type within this cartilage, responsible for maintaining the delicate balance between extracellular matrix (ECM) synthesis and degradation. In the osteoarthritic state, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) disrupt this homeostasis. These cytokines trigger intracellular signaling cascades that lead to the upregulation of matrix-degrading enzymes, primarily Matrix Metalloproteinases (MMPs), and the suppression of essential matrix components like Type II Collagen and Aggrecan.[5][6][7]
This compound is a propionic acid-derived NSAID with a preferential inhibitory effect on COX-2, the inducible enzyme responsible for prostaglandin synthesis at sites of inflammation.[1][8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] Additionally, this compound exhibits a unique mechanism by inhibiting bradykinin-induced pain responses, further enhancing its analgesic efficacy.[8][9] This guide delves deeper into the cellular mechanisms of this compound, focusing specifically on its impact on the signaling pathways that govern chondrocyte function and survival.
Core Mechanisms of Action in Chondrocytes
This compound's therapeutic effects in the context of osteoarthritis are rooted in its ability to interfere with key inflammatory and catabolic pathways within chondrocytes.
Inhibition of Prostaglandin Synthesis via COX-2
The primary and most well-understood mechanism of this compound is its inhibition of cyclooxygenase enzymes, particularly COX-2.[1][2] In OA, inflammatory stimuli lead to the upregulation of COX-2 in chondrocytes, which in turn catalyzes the conversion of arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation, pain, and cartilage degradation. By selectively inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins, thereby alleviating OA symptoms.[8][10]
Attenuation of Bradykinin-Mediated Signaling
A distinguishing feature of this compound is its ability to inhibit nociceptive responses induced by bradykinin, a potent inflammatory peptide.[2][8] this compound blocks the bradykinin B2 receptor-mediated pathway in primary sensory neurons.[9][11] This action is achieved by inhibiting the Gq protein-coupled B2 receptor, which prevents the activation of protein kinase C (PKC) and subsequent signal transduction.[8] While this effect is primarily described in neurons for pain modulation, the attenuation of bradykinin signaling can also contribute to the overall anti-inflammatory environment in the joint.
Figure 1: Dual inhibitory mechanism of this compound on COX-2 and bradykinin signaling pathways.
Modulation of Intracellular Signaling Cascades
Recent evidence suggests that this compound's influence extends to the core signaling pathways that drive the osteoarthritic process in chondrocytes.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and catabolism in chondrocytes.[5][12] Upon stimulation by pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of numerous target genes, including those for MMPs (e.g., MMP-1, MMP-3, MMP-13), ADAMTS, and inflammatory cytokines themselves, creating a positive feedback loop.[5][13] By inhibiting the production of PGE2, an upstream activator of NF-κB, this compound indirectly suppresses the activation of this critical pro-inflammatory pathway, leading to a reduction in the expression of cartilage-degrading enzymes.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, which includes ERK, JNK, and p38, is another crucial set of pathways in chondrocytes that responds to inflammatory and mechanical stress.[3][4] Activation of these kinases, particularly p38 and JNK, is strongly associated with the increased expression of MMPs and the induction of chondrocyte apoptosis.[14][15] While direct studies on this compound's effect on MAPK in OA chondrocytes are limited, its anti-inflammatory action is expected to reduce the upstream stimuli (like TNF-α and IL-1β) that activate these cascades.[16]
Figure 2: Overview of the NF-κB and MAPK signaling pathways in chondrocytes and the inhibitory point of this compound.
The PPARγ Induction Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that has been identified as a potential anti-tumor target in chondrosarcomas.[17] A study on human extraskeletal chondrosarcoma (H-EMC-SS) cells revealed a novel mechanism for this compound. In these cells, this compound was shown to induce the expression of PPARγ in a concentration-dependent manner.[17] This induction was preceded by the sequential upregulation of several transcription factors: Krox20 (also known as Egr2), followed by C/EBPβ and C/EBPα.[17] The activation of this pathway ultimately led to the upregulation of cell cycle checkpoint proteins p21, p27, and p53, resulting in the inhibition of cell proliferation.[17] While this study was conducted in a cancer cell line, it presents a potential, previously unrecognized signaling pathway that this compound can modulate, which warrants further investigation in primary OA chondrocytes.
Figure 3: this compound-induced PPARγ signaling cascade in H-EMC-SS cells.
Downstream Effects on Chondrocyte Function and Matrix Integrity
The modulation of the signaling cascades described above has significant downstream consequences for chondrocyte function, particularly concerning the expression of matrix-degrading enzymes and the synthesis of key ECM components.
Regulation of MMPs and TIMPs
MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components like collagen and aggrecan.[7] MMP-13 (collagenase-3), in particular, is a key enzyme in OA, as it efficiently degrades type II collagen.[7][18] The expression of MMPs is tightly controlled by the NF-κB and MAPK pathways. By suppressing these pathways, this compound is expected to decrease the transcription and subsequent activity of catabolic MMPs. The activity of MMPs is also regulated by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs).[19] An imbalance between MMPs and TIMPs is a hallmark of OA. While direct evidence is pending, the anti-inflammatory effects of this compound could help restore a more favorable MMP/TIMP balance.
Impact on Aggrecan and Type II Collagen Expression
Aggrecan and type II collagen are the most abundant macromolecules in articular cartilage, providing its compressive strength and tensile stiffness, respectively.[6][20] In OA, the expression of the genes encoding these molecules (ACAN and COL2A1) is suppressed by pro-inflammatory cytokines, a process often mediated by NF-κB.[6][21] By mitigating the inflammatory environment and reducing the activity of catabolic signaling pathways, this compound may have a chondroprotective effect by preserving the expression and synthesis of these vital matrix components.
Quantitative Data Summary
The following tables summarize the quantitative findings from relevant in vitro and in vivo studies.
Table 1: Effect of this compound on Gene Expression in H-EMC-SS Chondrosarcoma Cells
| Gene | This compound Concentration | Time Point | Result (mRNA Upregulation) | p-value | Source |
|---|---|---|---|---|---|
| Krox20 | 400 µmol/L | 3 - 24 h | Significant Upregulation | < 0.05 | [17] |
| C/EBPβ | 400 µmol/L | 12 h | Significant Upregulation | < 0.05 | [17] |
| C/EBPα | 400 µmol/L | 24 h | Significant Upregulation | < 0.01 | [17] |
| PPARγ | 400 µmol/L | 24 h | Significant Upregulation | < 0.01 | [17] |
Data derived from a study on a human extraskeletal myxoid chondrosarcoma cell line (H-EMC-SS).
Table 2: Anti-inflammatory Effects of this compound in Animal Models
| Model | Drug & Dose | Parameter Measured | Result | % Inhibition | Source |
|---|---|---|---|---|---|
| Carrageenan-induced acute inflammation (Rat) | This compound 10 mg/kg | Paw Volume | Significant Decrease | 38.24% | [8] |
| Carrageenan-induced acute inflammation (Rat) | This compound 20 mg/kg | Paw Volume | Significant Decrease | 40.00% | [8] |
| Formalin-induced chronic inflammation (Rat) | This compound 10 mg/kg | Paw Edema | Significant Decrease | 19.00% | [8] |
| Formalin-induced chronic inflammation (Rat) | this compound 20 mg/kg | Paw Edema | Significant Decrease | 28.00% |[8] |
Key Experimental Protocols
This section details the methodologies used in the cited studies to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Line: Human extraskeletal myxoid chondrosarcoma (H-EMC-SS) cells were used for in vitro analysis of the PPARγ pathway.[17] For general OA studies, primary human or animal chondrocytes are isolated from articular cartilage via enzymatic digestion (e.g., with collagenase) and cultured in monolayer or 3D systems (e.g., alginate beads).
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at specified concentrations (e.g., 400 µmol/L) for various time points (e.g., 3 to 24 hours).[17]
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To quantify the mRNA expression levels of target genes (e.g., Krox20, C/EBPs, PPARγ).
-
Protocol:
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a reagent like TRIzol.[17] RNA quantity and quality are assessed via spectrophotometry.
-
Reverse Transcription: A fixed amount of RNA (e.g., 100 ng) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[17]
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH). The relative expression is often calculated using the ΔΔCt method.
-
Western Blot Analysis
-
Purpose: To detect and quantify the protein levels of target molecules (e.g., PPARγ, p21, p27, p53).
-
Protocol:
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.
-
Figure 4: General experimental workflow for analyzing this compound's impact on chondrocyte gene and protein expression.
Conclusion and Future Directions
This compound is an effective NSAID that exerts its primary anti-inflammatory and analgesic effects through the dual inhibition of COX-2 and bradykinin-mediated pathways. The evidence presented in this guide indicates that its mechanism of action at the cellular level is more complex, involving the modulation of key intracellular signaling cascades within chondrocytes. Its ability to indirectly suppress the pro-inflammatory NF-κB and MAPK pathways, coupled with a novel potential to induce the PPARγ pathway, highlights its multifaceted role in managing osteoarthritis.
While the induction of PPARγ by this compound presents an exciting therapeutic avenue, these findings, derived from chondrosarcoma cells, must be validated in primary human osteoarthritic chondrocytes. Future research should focus on elucidating the direct effects of this compound on the MAPK and other relevant pathways (e.g., Wnt/β-catenin) in OA chondrocytes. A deeper understanding of these molecular interactions will be crucial for optimizing the use of this compound and developing more targeted, disease-modifying therapies for osteoarthritis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Inflammatory signaling in cartilage: MAPK and NF-kappaB pathways in chondrocytes and the use of inhibitors for research into pathogenesis and therapy of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on type II collagen and aggrecan production in human articular chondrocytes in vitro and effects of transforming growth factor-beta and interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Managing Osteoarthritis and Pain. The Role of COX-2 Inhibitors [pioneer.netserv.chula.ac.th]
- 11. selleckchem.com [selleckchem.com]
- 12. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Articular Chondrocyte Phenotype Regulation through the Cytoskeleton and the Signaling Processes That Originate from or Converge on the Cytoskeleton: Towards a Novel Understanding of the Intersection between Actin Dynamics and Chondrogenic Function [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inflammatory and Metabolic Signaling Interfaces of the Hypertrophic and Senescent Chondrocyte Phenotypes Associated with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression profiling of metalloproteinases and their inhibitors in synovium and cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Down-regulation of chondrocyte aggrecan and type-II collagen gene expression correlates with increases in static compression magnitude and duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inflammatory Treatment Used to Mimic Osteoarthritis and Patients’ Synovial Fluid Have Divergent Molecular Impact on Chondrocytes In Vitro [mdpi.com]
A Technical Guide to the Dual-Targeting Mechanism of Zaltoprofen on COX-2 and PPAR-γ
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent anti-inflammatory and analgesic properties.[1] Traditionally, its mechanism was attributed primarily to the preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] However, emerging research has unveiled a more complex and compelling mechanism of action: this compound also functions as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and gene expression.[3][4] This dual-targeting capability positions this compound as a multi-faceted therapeutic agent, offering a synergistic approach to mitigating inflammation by not only suppressing prostaglandin production but also by transcriptionally repressing pro-inflammatory signaling pathways. This guide provides an in-depth exploration of this dual mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Data: Inhibition and Activation Profiles
The efficacy of this compound's dual action can be quantified by its inhibitory concentration against COX enzymes and its effective concentration for activating PPAR-γ.
| Target | Parameter | Value | Reference |
| COX-1 | IC50 | 1.3 µM | [5] |
| COX-2 | IC50 | 0.34 µM | [5] |
| COX Selectivity | COX-1/COX-2 Ratio | ~3.8 (preferential for COX-2) | Calculated from[5] |
| PPAR-γ | EC50 | 47.3 µM | [6][7] |
-
IC50 (Half maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
-
EC50 (Half maximal effective concentration): The concentration of this compound required to elicit 50% of the maximal activation of the PPAR-γ receptor.
Core Mechanisms of Action
This compound exerts its therapeutic effects through two distinct yet complementary signaling pathways.
Pathway 1: Inhibition of the COX-2 Pathway
Like other NSAIDs, this compound's primary and most well-understood mechanism is the inhibition of cyclooxygenase enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[1] this compound shows preferential inhibition of COX-2, the isoform induced during inflammatory processes, over COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection.[1][2] This preferential action contributes to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]
Pathway 2: Activation of the PPAR-γ Pathway
More recent studies have identified PPAR-γ as a second molecular target for this compound.[4][8] PPAR-γ is a ligand-activated transcription factor that, upon activation, can suppress inflammatory responses. One of its key anti-inflammatory mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] By activating PPAR-γ, this compound can downregulate the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, thus providing a distinct, COX-independent anti-inflammatory effect.[10][11]
Experimental Protocols
The dual activity of this compound is validated through specific in vitro assays. The following sections detail the generalized methodologies for these key experiments.
COX-2 Inhibition Assay (Fluorometric Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant COX-2.
Objective: To determine the IC50 value of this compound for COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Fluorometric probe (e.g., ADHP)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation: Prepare a 10X working solution of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare the arachidonic acid substrate solution.
-
Plate Setup: Designate wells for Enzyme Control (no inhibitor), Inhibitor Control (Celecoxib), and various concentrations of this compound.
-
Reaction Mixture: In each well, add COX Assay Buffer, COX cofactor, and the fluorometric probe.
-
Inhibitor Addition: Add the prepared this compound solutions, control inhibitor, or solvent to the appropriate wells.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells and incubate briefly to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at a constant temperature (25°C).[12] The rate of increase in fluorescence corresponds to COX-2 activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the Enzyme Control and plot the values against the logarithm of this compound concentration to calculate the IC50.
PPAR-γ Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the PPAR-γ receptor and initiate the transcription of a reporter gene.
Objective: To determine the EC50 value of this compound for PPAR-γ activation.
Materials:
-
Mammalian cell line (e.g., Cos-7, HEK293)
-
PPAR-γ expression vector
-
PPRE-driven luciferase reporter vector (contains PPAR-γ binding sites)
-
Control vector for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
-
Transfection reagent
-
This compound and a known PPAR-γ agonist (e.g., Rosiglitazone)
-
Cell culture medium and reagents
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Culture & Transfection: Culture cells to an appropriate confluency. Co-transfect the cells with the PPAR-γ expression vector, the PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.[13]
-
Treatment: After allowing time for gene expression (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound, a positive control (Rosiglitazone), or a vehicle control (DMSO).[13]
-
Incubation: Incubate the treated cells for another 24 hours to allow for PPAR-γ activation and expression of the luciferase reporter gene.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luciferase Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase substrate and measure the luminescence, which is proportional to the amount of expressed luciferase.
-
Normalization: Measure the signal from the normalization vector (e.g., β-galactosidase activity or Renilla luminescence) to correct for variations in transfection efficiency and cell number.
-
Data Analysis: Calculate the normalized luciferase activity for each treatment. Plot the fold activation (relative to the vehicle control) against the logarithm of this compound concentration to determine the EC50 value.
Synergistic Therapeutic Effect
The dual-targeting mechanism of this compound provides a logical and powerful basis for its anti-inflammatory and analgesic efficacy. By simultaneously inhibiting a key enzyme in the pro-inflammatory cascade (COX-2) and activating a nuclear receptor that transcriptionally suppresses inflammation (PPAR-γ), this compound mounts a two-pronged attack on the inflammatory process. This synergy may lead to enhanced therapeutic outcomes compared to agents that target only one of these pathways.
Conclusion and Future Directions
This compound's dual mechanism, targeting both COX-2 and PPAR-γ, distinguishes it from many traditional NSAIDs.[3][4] The inhibition of prostaglandin synthesis provides rapid relief from inflammatory symptoms, while the activation of PPAR-γ offers a deeper, transcriptional level of anti-inflammatory control. This unique combination underscores its potential for treating a range of inflammatory conditions, including acute lung injury as suggested by recent studies.[3] For drug development professionals, this compound serves as an important case study in the design of multi-target agents. Future research should focus on further elucidating the downstream effects of this compound-mediated PPAR-γ activation in various cell types and disease models, and exploring whether this dual action translates to superior clinical efficacy or a differentiated safety profile in long-term use.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. docta.ucm.es [docta.ucm.es]
- 4. This compound and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide - induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. docta.ucm.es [docta.ucm.es]
- 9. researchgate.net [researchgate.net]
- 10. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for Zaltoprofen Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a preferential cyclooxygenase-2 (COX-2) inhibitor used in the treatment of various inflammatory and pain conditions.[1][2] Robust and reliable analytical methods are crucial for ensuring the quality, purity, and potency of bulk drug substances. This document details a developed and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug form, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
This compound
-
Chemical Name: (±)-2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propanoic acid
-
Molecular Formula: C₁₇H₁₄O₃S[6]
-
Molecular Weight: 298.4 g/mol [6]
Experimental Workflow
The following diagram outlines the workflow for the development and validation of the this compound HPLC method.
Caption: Workflow for this compound HPLC Method Development and Validation.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Enable C18G (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.1% v/v Acetic Acid in Water (95:5 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][7] |
| Detection Wavelength | 331 nm[1][7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Mix 950 mL of HPLC grade Acetonitrile with 50 mL of 0.1% v/v Acetic Acid in HPLC grade water. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions (10-60 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations of 10, 20, 30, 40, 50, and 60 µg/mL.[1]
Sample Solution (for Bulk Drug Analysis): Accurately weigh approximately 100 mg of the this compound bulk drug sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase to get a concentration of 1000 µg/mL. Further dilute 1 mL of this solution to 25 mL with the mobile phase to obtain a final concentration of 40 µg/mL.
Method Validation Protocols
The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:
System Suitability
Protocol: Inject the 40 µg/mL working standard solution six times. The system suitability is evaluated based on the parameters outlined in the table below.
Specificity
Protocol: Inject the blank (mobile phase), a standard solution of this compound, and a sample solution of the this compound bulk drug. The chromatograms are compared to ensure that there is no interference from the blank at the retention time of this compound.
Linearity
Protocol: Inject the prepared working standard solutions in the concentration range of 10-60 µg/mL.[1] Construct a calibration curve by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient.
Accuracy (% Recovery)
Protocol: The accuracy of the method is determined by the standard addition method. A known amount of standard this compound is added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery of the added standard is then calculated.
Precision
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the 40 µg/mL standard solution on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the 40 µg/mL standard solution on two different days by different analysts.
The precision is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Protocol: LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
Protocol: The robustness of the method is evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile: 0.1% Acetic Acid - 93:7 and 97:3 v/v)
-
Detection wavelength (± 2 nm)
The effect of these changes on the system suitability parameters is observed.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.12 |
| Theoretical Plates | > 2000 | 5890 |
| %RSD of Peak Areas | ≤ 2.0% | 0.45% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 254896 |
| 20 | 510258 |
| 30 | 765123 |
| 40 | 1021458 |
| 50 | 1275862 |
| 60 | 1530125 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD (n=3) |
| 80% | 32 | 31.8 | 99.38 | 0.52 |
| 100% | 40 | 40.1 | 100.25 | 0.38 |
| 120% | 48 | 47.8 | 99.58 | 0.45 |
Table 4: Precision Data
| Precision | %RSD (n=6) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.55% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 0.89% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 1.2 µg/mL[1] |
| Limit of Quantification (LOQ) | 3.88 µg/mL[1] |
Table 6: Robustness Data
| Parameter Varied | %RSD of Peak Areas | Tailing Factor |
| Flow Rate (0.9 mL/min) | 0.62% | 1.15 |
| Flow Rate (1.1 mL/min) | 0.58% | 1.10 |
| Mobile Phase (93:7) | 0.71% | 1.18 |
| Mobile Phase (97:3) | 0.65% | 1.09 |
| Wavelength (329 nm) | 0.49% | 1.12 |
| Wavelength (333 nm) | 0.51% | 1.12 |
Conclusion
The developed RP-HPLC method for the quantification of this compound in bulk drug is simple, specific, accurate, precise, and robust. The method was successfully validated as per ICH guidelines and can be effectively used for routine quality control analysis of this compound. The short run time and simple mobile phase make this method cost-effective and efficient for industrial applications.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ijcps.com [ijcps.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. This compound | C17H14O3S | CID 5720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols: Transdermal Delivery of Zaltoprofen using Microemulsion Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) effective in treating pain and inflammation.[1] However, its oral administration is often associated with gastrointestinal side effects, such as ulcers and bleeding.[2] Transdermal delivery offers a promising alternative, bypassing first-pass metabolism and minimizing systemic adverse effects while delivering the drug directly to the site of inflammation.[1][3] Microemulsions are thermodynamically stable, optically transparent, and isotropic systems of oil, water, and surfactants, often in combination with a co-surfactant.[4] Their ability to solubilize poorly water-soluble drugs like this compound and enhance skin permeation makes them an excellent vehicle for transdermal applications.[3][5][6]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a this compound-loaded microemulsion for transdermal delivery.
Data Presentation
The following tables summarize quantitative data from studies on this compound microemulsion and other related formulations.
Table 1: Composition of an Optimized this compound Microemulsion Formulation
| Component | Role | Concentration (% w/w) | Reference |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 1% | [2] |
| Capryol 90 | Oil Phase | 20% | [2] |
| Cremophor RH 40 | Surfactant | 33.33% | [2] |
| Transcutol P | Co-surfactant | 16.67% | [2] |
| Water | Aqueous Phase | Q.S. to 100% |
| Smix (Surfactant:Co-surfactant Ratio) | 2:1 | 50% |[2] |
Table 2: Physicochemical Characterization of this compound Formulations
| Formulation Type | Key Components | Globule/Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|---|
| Microemulsion (ME) | Capryol 90, Cremophor RH 40, Transcutol P | 22.11 | 0.251 | -11.4 | [2] |
| SMEDDS (Oral) | Ethyl Oleate, Labrasol, Cremophor RH 40 | 451.3 ± 3.2 | N/A | N/A | [7][8] |
| Nanosuspension | Pluronic F-68, HPMC | 237 | 0.231 | -21.5 | [9] |
| Niosomes | Cholesterol, Surfactants | 253 ± 37.01 | Acceptable | N/A |[10] |
Experimental Protocols
The following protocols provide a step-by-step guide for developing and evaluating a this compound microemulsion for transdermal delivery.
Protocol 1: Screening of Excipients (Solubility Studies)
Objective: To select the most suitable oil, surfactant, and co-surfactant based on their ability to solubilize this compound.
Materials:
-
This compound powder
-
Various oils (e.g., Capryol 90, Oleic Acid, Isopropyl Myristate)
-
Various surfactants (e.g., Cremophor RH 40, Tween 80, Labrasol)
-
Various co-surfactants (e.g., Transcutol P, PEG 400, Ethanol)
-
Vials with screw caps
-
Shaking water bath
-
UV-Vis Spectrophotometer
Methodology:
-
Add an excess amount of this compound to vials containing a fixed volume (e.g., 2 mL) of each selected oil, surfactant, and co-surfactant.
-
Seal the vials and place them in a shaking water bath maintained at a constant temperature (e.g., 25 ± 1.0°C) for 72 hours to achieve equilibrium.
-
After 72 hours, centrifuge the samples to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of dissolved this compound using a validated UV-Vis spectrophotometric method.
-
Select the oil, surfactant, and co-surfactant that demonstrate the highest solubilization capacity for this compound for the next stage.
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the microemulsion existence region and determine the optimal concentration ranges of the selected components.
Materials:
-
Selected oil (e.g., Capryol 90)
-
Selected surfactant (e.g., Cremophor RH 40)
-
Selected co-surfactant (e.g., Transcutol P)
-
Distilled water
-
Glass beakers and magnetic stirrer
Methodology:
-
Prepare the surfactant and co-surfactant mixture (Smix) in various weight ratios (e.g., 1:1, 2:1, 1:2, 3:1).[2][11]
-
For each Smix ratio, prepare a series of mixtures with the selected oil, varying the oil-to-Smix ratio from 1:9 to 9:1.
-
Titrate each oil-Smix mixture with distilled water dropwise under constant magnetic stirring.
-
After each addition of water, visually inspect the sample for transparency and phase separation. The endpoint of the titration is the point where the solution turns turbid.
-
Record the amount of water added to form a clear and transparent microemulsion.
-
Plot the percentages (w/w) of oil, water, and Smix on a triangular coordinate system (ternary phase diagram).
-
Identify the area within the diagram that represents the clear and stable microemulsion region. The Smix ratio that provides the largest microemulsion area is selected for the formulation.
Protocol 3: Preparation of this compound-Loaded Microemulsion
Objective: To formulate the optimized this compound microemulsion based on the phase diagram analysis.
Materials:
-
This compound powder
-
Selected oil, surfactant, and co-surfactant
-
Distilled water
-
Magnetic stirrer
Methodology:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant according to the optimized ratio determined from the phase diagram (e.g., 20% oil, 50% Smix).[2]
-
Dissolve the specified amount of this compound (e.g., 1% w/w) in the oil phase with gentle stirring.
-
Add the Smix (surfactant and co-surfactant) to the oil-drug mixture and stir until a clear solution is formed.
-
Slowly add the required amount of distilled water to the mixture under continuous stirring until a transparent and homogenous microemulsion is formed.
Protocol 4: Physicochemical Characterization
Objective: To evaluate the physical properties of the prepared microemulsion.
Methodology:
-
Globule Size and Polydispersity Index (PDI):
-
Dilute the microemulsion sample with distilled water.
-
Measure the mean globule size and PDI using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).
-
-
Zeta Potential:
-
Measure the zeta potential of the diluted microemulsion using the same DLS instrument to assess the formulation's stability. A higher absolute zeta potential value indicates better stability.
-
-
pH Measurement:
-
Measure the pH of the undiluted microemulsion using a calibrated pH meter. The pH should be within a range suitable for topical application (typically 5-6).
-
-
Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the microemulsion at a high speed (e.g., 5000 rpm for 30 minutes) and observe for any signs of phase separation.
-
Freeze-Thaw Cycles: Subject the formulation to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing (room temperature for 48 hours) and check for phase separation or drug precipitation.
-
Protocol 5: Ex Vivo Skin Permeation Study
Objective: To evaluate the permeation of this compound from the microemulsion through an animal skin model.
Materials:
-
Excised animal skin (e.g., pig ear skin, rat abdominal skin)[2]
-
Franz diffusion cells
-
Phosphate buffer saline (PBS, pH 7.4) as receptor medium
-
Magnetic stirrer with heating plate
-
Syringes and collection vials
-
HPLC system for drug analysis
Methodology:
-
Excise the full-thickness skin from the animal model. Carefully remove any subcutaneous fat and hair.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 32 ± 0.5°C. Stir the receptor medium continuously.
-
Apply a known quantity of the this compound microemulsion to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine key permeation parameters such as steady-state flux (Jss) and lag time.
Visualizations
Caption: Workflow for developing and evaluating a this compound microemulsion.
Caption: this compound inhibits COX enzymes to reduce inflammation.
References
- 1. Enhanced transdermal drug delivery of this compound using a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, optimization, and evaluation of this compound-loaded microemulsion and microemulsion-based gel for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
Development of Sustained-Release Oral Dosage Forms for Zaltoprofen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of sustained-release oral dosage forms of Zaltoprofen. This compound is a non-steroidal anti-inflammatory drug (NSAID) with a relatively short biological half-life of approximately 4.83 ± 2.01 hours, necessitating frequent dosing.[1] The development of a sustained-release formulation aims to prolong the drug's therapeutic effect, reduce dosing frequency, and improve patient compliance.
Rationale for Sustained-Release Formulation
This compound is classified as a BCS Class-II drug, characterized by low solubility and high permeability.[1] Its rapid absorption and elimination from the body make it an ideal candidate for a sustained-release dosage form.[1] A once-daily sustained-release tablet can maintain a steady plasma concentration of the drug over 24 hours, offering a significant advantage over conventional immediate-release tablets that require administration three times a day.[1][2][3]
Formulation Strategies
The most common approach for developing sustained-release this compound is the use of hydrophilic matrix tablets. These systems control the release of the drug through a combination of diffusion and erosion of the polymer matrix. Various polymers have been investigated for their effectiveness in sustaining the release of this compound.
Key Excipients for Sustained-Release Formulations
Several hydrophilic polymers are widely used to control the release of this compound. These include:
-
Hydroxypropyl Methylcellulose (HPMC): Different viscosity grades of HPMC (e.g., K4M, K15M, K100M) are used to modulate the drug release rate.[1][3]
-
Polyox (Polyethylene Oxide): High molecular weight Polyox resins, such as Polyox WSR 303, are effective in forming a strong, swellable matrix.[1]
-
Carbopol: Carbopol 934 is another polymer that can be used to create a hydrogel matrix for sustained release.[1]
-
Xanthan Gum: A natural polysaccharide that can be used as a release-retarding polymer.[3]
-
Povidone (PVP): Often used as a binder in wet granulation processes.[1][3]
Other common excipients in tablet formulations include:
-
Glidants: Talc.[3]
Data Presentation: Formulation Compositions
The following tables summarize various formulations for this compound sustained-release matrix tablets.
Table 1: Example Formulations of this compound Sustained-Release Tablets (mg/tablet)
| Ingredient | Formulation 1 (Direct Compression) | Formulation 2 (Wet Granulation) | Formulation 3 (Wet Granulation) |
| This compound | 240 | 240 | 240 |
| HPMC K4M | 120 | - | - |
| HPMC K100M | - | 100 | - |
| Polyox WSR 303 | - | - | 100 |
| Microcrystalline Cellulose | 80 | 50 | 50 |
| Lactose | 50 | - | - |
| Povidone K30 | - | 15 | 15 |
| Magnesium Stearate | 5 | 5 | 5 |
| Talc | 5 | 5 | 5 |
| Total Weight | 500 | 415 | 415 |
Experimental Protocols
Pre-formulation Studies
Objective: To assess the physicochemical compatibility of this compound with selected excipients.
Method: Fourier Transform Infrared (FTIR) Spectroscopy
-
Prepare physical mixtures of this compound with each excipient in a 1:1 ratio.
-
Record the FTIR spectra of the pure drug, individual excipients, and the physical mixtures.
-
Compare the spectra to identify any significant shifts or disappearance of characteristic peaks of this compound, which would indicate a potential interaction.
Formulation of Sustained-Release Tablets
Objective: To prepare granules with improved flow and compression properties for tablet manufacturing.
Protocol:
-
Sieving: Pass this compound and all other excipients (except the lubricant and glidant) through a suitable sieve (e.g., #40 mesh) to ensure uniformity.[1]
-
Dry Mixing: Blend the sieved powders in a planetary mixer for 15-20 minutes.
-
Binder Preparation: Prepare a binder solution by dissolving Povidone K30 in isopropyl alcohol (IPA).[1]
-
Granulation: Add the binder solution to the powder blend slowly while mixing to form a coherent mass.
-
Wet Screening: Pass the wet mass through a larger mesh sieve (e.g., #10 mesh).[1]
-
Drying: Dry the granules in a tray dryer at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved.
-
Dry Screening: Pass the dried granules through a smaller mesh sieve (e.g., #20 mesh).[1]
-
Lubrication: Add the lubricant (Magnesium stearate) and glidant (Talc) to the dried granules and blend for a short period (2-5 minutes).
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate punches.
Caption: Wet Granulation Workflow for Tablet Manufacturing.
Objective: To simplify the manufacturing process by directly compressing the powder blend.
Protocol:
-
Sieving: Pass this compound and all excipients through a suitable sieve (e.g., #40 mesh).
-
Blending: Blend all the ingredients (except the lubricant) in a suitable blender for 15-20 minutes.
-
Lubrication: Add the lubricant (Magnesium stearate) and blend for a further 2-5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
Caption: Direct Compression Workflow for Tablet Manufacturing.
Evaluation of Pre-compression Parameters
Objective: To assess the flow properties of the powder blend or granules.
Parameters and Methods:
-
Angle of Repose: Determined by the fixed funnel method. An angle below 30° indicates excellent flow properties.
-
Bulk Density and Tapped Density: Determined using a measuring cylinder and a density apparatus.
-
Compressibility Index (Carr's Index) and Hausner Ratio: Calculated from the bulk and tapped densities. A Carr's Index below 15% and a Hausner Ratio below 1.25 indicate good flowability.
Evaluation of Post-compression Parameters
Objective: To evaluate the physical properties of the compressed tablets.
Parameters and Methods:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within a specified percentage of the average weight.
-
Hardness: Measure the crushing strength of at least 6 tablets using a Monsanto or Pfizer hardness tester.
-
Friability: Test 10 tablets in a Roche friabilator for a set number of rotations and determine the percentage of weight loss. The loss should typically be less than 1%.
-
Thickness: Measure the thickness of 10 tablets using a vernier caliper.
-
Drug Content Uniformity: Assay the drug content of a representative sample of tablets using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[1][2]
In-Vitro Dissolution Studies
Objective: To determine the release profile of this compound from the sustained-release tablets.
Protocol:
-
Apparatus: USP Dissolution Apparatus Type II (Paddle).[2]
-
Dissolution Medium: 900 mL of phosphate buffer pH 6.8.[2]
-
Temperature: 37 ± 0.5°C.[2]
-
Paddle Speed: 50-100 rpm.[2]
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours) and replace with an equal volume of fresh dissolution medium.[2]
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric method at a wavelength of approximately 340 nm or an HPLC method.[2]
Caption: In-Vitro Dissolution Testing Workflow.
In-Vivo Pharmacokinetic Studies
Objective: To evaluate the pharmacokinetic profile of the sustained-release this compound formulation in an animal model.
Protocol (Example using Rabbit Model):
-
Animal Model: Healthy rabbits of either sex, weighing 2-3 kg.
-
Housing: House the animals in standard conditions with free access to food and water. Fast the animals overnight before the experiment.
-
Dosing: Administer the sustained-release this compound tablet orally at a calculated dose.
-
Blood Sampling: Collect blood samples (approximately 1 mL) from the marginal ear vein at pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C until analysis.
-
Plasma Drug Concentration Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-UV method.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a suitable ratio (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent like methanol or acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Injection: Inject a suitable volume of the supernatant into the HPLC system.
Stability Studies
Objective: To assess the stability of the optimized sustained-release this compound formulation under accelerated conditions.
Protocol (as per ICH guidelines):
-
Storage Conditions: Store the tablets in a stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity.[2]
-
Duration: Conduct the study for a period of 1 to 6 months.[2][3]
-
Evaluation: At specified time intervals, withdraw the samples and evaluate them for physical appearance, hardness, friability, drug content, and in-vitro dissolution profile.[2]
By following these detailed protocols and application notes, researchers and drug development professionals can systematically develop and evaluate sustained-release oral dosage forms of this compound with the desired therapeutic outcomes.
References
Application Notes and Protocols: Zaltoprofen-Loaded Solid Lipid Nanoparticles for Topical Application
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1] It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2 over COX-1, which may minimize gastrointestinal side effects commonly associated with traditional NSAIDs.[1] Beyond COX inhibition, this compound also uniquely inhibits bradykinin-induced nociceptive responses.[1][2] The topical delivery of this compound using solid lipid nanoparticles (SLNs) presents a promising strategy to enhance its therapeutic efficacy by providing sustained release, improving skin penetration, and reducing systemic side effects.[3][4] SLNs are colloidal carriers composed of a solid lipid core that can encapsulate lipophilic drugs like this compound, offering advantages such as biocompatibility, biodegradability, and the ability to protect the entrapped drug from degradation.[2][5]
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound-loaded SLNs for topical delivery. Detailed protocols for key experiments are provided to guide researchers in this field.
Data Presentation
Table 1: Formulation and Characterization of this compound-Loaded SLNs
| Formulation Code | Lipid | Surfactant/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| ZLT007[3] | Glycerol monostearate | Tween 80 / Poloxamer 188 | 208 | 0.456 | -25 | 70.6 |
| F1 (NLC)[6][7] | Stearic acid:Peppermint oil (70:30) | Tween 80 / PEG400 | 78.5 | 0.229 | -55.52 | 86.1 ± 2.61 to 96.6 ± 0.37 |
| CS-AG NP[4] | Chitosan-Alginate | - | 156.04 ± 1.4 | 0.320 | +25.3 | 88.67 ± 2.0 |
Table 2: In Vitro and Ex Vivo Drug Release of this compound from SLN Formulations
| Formulation | Cumulative Drug Release (In Vitro) | Cumulative Drug Release (Ex Vivo) | Time (hours) |
| ZLT SLN[3] | 53.7% | 49.6% | Not Specified |
| ZLT SLN loaded gel[3] | 46.3% | 36.8% | Not Specified |
| Optimized NLC (F1)[6][7] | Gradual release over 8 hours | - | 8 |
| NPs loaded gel[4] | Controlled release for 12 hours | - | 12 |
| F8 (Chitosan-based)[2] | 99.76% | - | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles
This protocol is based on the modified solvent injection method.[3]
Materials:
-
This compound
-
Glycerol monostearate (GMS)
-
Tween 80
-
Poloxamer 188
-
Methanol
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Dissolve a specific amount of Glycerol monostearate and this compound in methanol. Heat the solution to 70 ± 2°C.[3]
-
Aqueous Phase Preparation: Dissolve Tween 80 and Poloxamer 188 in distilled water to prepare the aqueous phase.[3]
-
Emulsification: Inject the hot lipid phase into the aqueous phase under constant stirring.
-
Solvent Evaporation: Continue stirring until the methanol has completely evaporated, leading to the formation of a nanoparticle dispersion.
-
Cooling: Allow the dispersion to cool down to room temperature.
Protocol 2: Characterization of this compound-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrument: Zetasizer or similar particle size analyzer.
-
Procedure:
2. Entrapment Efficiency (%EE):
-
Principle: Separation of the free drug from the SLN dispersion followed by quantification of the entrapped drug.
-
Procedure:
-
Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase.
-
Carefully collect the supernatant containing the free drug.
-
Dissolve the nanoparticle pellet in a suitable solvent (e.g., methanol) to release the entrapped this compound.
-
Quantify the amount of this compound in both the supernatant and the dissolved pellet using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[2]
-
Calculate the %EE using the following formula: %EE = (Total amount of drug - Amount of free drug) / Total amount of drug * 100
-
Protocol 3: In Vitro Drug Release Study
This protocol utilizes a modified Franz diffusion cell.[2]
Apparatus:
Procedure:
-
Soak the dialysis membrane in the dissolution medium overnight.[6][7]
-
Mount the dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Place a known quantity of the this compound-loaded SLN formulation in the donor compartment.
-
Fill the receptor compartment with phosphate buffer and maintain the temperature at 37 ± 0.5°C with constant stirring.[8][9]
-
At predetermined time intervals, withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed buffer.[8]
-
Analyze the withdrawn samples for this compound concentration using a suitable analytical method.
Protocol 4: Ex Vivo Skin Permeation Study
Apparatus:
-
Franz diffusion cell
-
Excised rat or pig skin
Procedure:
-
Excise the abdominal skin of a rat and remove the subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Apply the this compound-loaded SLN formulation to the skin surface in the donor compartment.
-
Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
At specific time points, collect samples from the receptor compartment and replace with fresh buffer.
-
Analyze the samples for the amount of this compound that has permeated through the skin.
Visualizations
Caption: Experimental workflow for this compound-loaded SLNs.
Caption: Mechanism of action of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. iajps.com [iajps.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Statistical modeling of this compound loaded biopolymeric nanoparticles: Characterization and anti-inflammatory activity of nanoparticles loaded gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Superior Solubility and Dissolution of this compound via Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols for an In Vitro Model to Assess Zaltoprofen's Effect on Chondrocyte Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Chondrocyte apoptosis, or programmed cell death, is a key contributor to the pathogenesis of OA, leading to a decrease in the cellularity of cartilage and impairing its ability to maintain and repair the extracellular matrix.[1] Interleukin-1β (IL-1β), a pro-inflammatory cytokine, is a well-established inducer of chondrocyte apoptosis and is frequently used to create in vitro models of OA.[2][3][4]
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the preferential inhibition of cyclooxygenase-2 (COX-2).[5] By reducing the production of prostaglandins, this compound alleviates pain and inflammation associated with OA.[5] This document provides a detailed in vitro model for assessing the potential of this compound to protect chondrocytes from IL-1β-induced apoptosis. The protocols outlined below cover primary chondrocyte isolation and culture, induction of apoptosis, this compound treatment, and various methods for quantifying apoptosis and analyzing key signaling pathways.
Experimental Objectives
-
To establish an in vitro model of chondrocyte apoptosis using IL-1β.
-
To evaluate the dose-dependent effect of this compound on the viability of chondrocytes in an inflammatory environment.
-
To quantify the anti-apoptotic effects of this compound by measuring key markers of apoptosis, such as caspase activity and the expression of Bcl-2 family proteins.
-
To investigate the potential mechanism of action of this compound by examining its influence on critical signaling pathways involved in chondrocyte apoptosis, including the NF-κB, p38 MAPK, and ERK pathways.
Data Presentation
Table 1: Effect of this compound on Chondrocyte Viability in IL-1β-Stimulated Chondrocytes (Illustrative Data)
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.0 |
| IL-1β | 10 ng/mL | 65 ± 4.5 |
| IL-1β + this compound | 1 µM | 75 ± 5.2 |
| IL-1β + this compound | 10 µM | 88 ± 4.8 |
| IL-1β + this compound | 50 µM | 95 ± 5.5 |
Table 2: Effect of this compound on Caspase-3/7 Activity in IL-1β-Stimulated Chondrocytes (Illustrative Data)
| Treatment Group | Concentration | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | - | 1.0 ± 0.1 |
| IL-1β | 10 ng/mL | 3.5 ± 0.4 |
| IL-1β + this compound | 1 µM | 2.8 ± 0.3 |
| IL-1β + this compound | 10 µM | 1.9 ± 0.2 |
| IL-1β + this compound | 50 µM | 1.2 ± 0.1 |
Table 3: Effect of this compound on the Bcl-2/Bax Ratio in IL-1β-Stimulated Chondrocytes (Illustrative Data)
| Treatment Group | Concentration | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2/Bax Ratio |
| Control | - | 1.00 | 1.00 | 1.00 |
| IL-1β | 10 ng/mL | 0.45 | 1.85 | 0.24 |
| IL-1β + this compound | 1 µM | 0.60 | 1.60 | 0.38 |
| IL-1β + this compound | 10 µM | 0.85 | 1.30 | 0.65 |
| IL-1β + this compound | 50 µM | 0.95 | 1.10 | 0.86 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Chondrocytes
This protocol is adapted from established methods for isolating primary chondrocytes.[6]
Materials:
-
Sprague-Dawley rat pups (3-5 days old)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
0.2% Collagenase II solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile surgical instruments
-
70 µm cell strainer
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Euthanize rat pups according to approved institutional guidelines.
-
Dissect the knee and hip joints and isolate the femoral heads and tibial plateaus.
-
Carefully remove surrounding soft tissues to expose the articular cartilage.
-
Mince the cartilage into small pieces (approximately 1 mm³).
-
Wash the cartilage pieces three times with sterile PBS containing penicillin-streptomycin.
-
Digest the cartilage pieces with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.
-
Remove the trypsin solution and wash the cartilage pieces with DMEM containing 10% FBS to inactivate the trypsin.
-
Digest the cartilage pieces with 0.2% Collagenase II solution for 4-6 hours at 37°C with gentle agitation until the tissue is fully digested.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes to pellet the chondrocytes.[6]
-
Resuspend the chondrocyte pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the chondrocytes in culture flasks at a density of 1 x 10^6 cells/cm² and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days. Chondrocytes will be ready for experiments upon reaching 80-90% confluency, typically within 5-7 days.
Protocol 2: Induction of Apoptosis and this compound Treatment
-
Seed primary chondrocytes in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow to 80% confluency.
-
Pre-treat the chondrocytes with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 2 hours. Include a vehicle control group (DMSO or media).
-
Following pre-treatment, add IL-1β to a final concentration of 10 ng/mL to all wells except for the untreated control group.
-
Co-incubate the cells with this compound and IL-1β for the desired experimental duration (e.g., 24 or 48 hours).
Protocol 3: Assessment of Chondrocyte Viability (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Measurement of Caspase-3/7 Activity
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the Caspase-Glo® 3/7 Assay.
-
Briefly, after the treatment period, equilibrate the 96-well plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the untreated control.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on chondrocyte apoptosis.
Caption: IL-1β induced signaling pathways leading to chondrocyte apoptosis.
Discussion of Signaling Pathways
IL-1β binding to its receptor on the chondrocyte surface triggers a cascade of intracellular signaling events that contribute to apoptosis.[7] Key pathways implicated include:
-
NF-κB Pathway: IL-1β activates the IKK complex, which leads to the phosphorylation and degradation of IκB.[8][9] This allows the transcription factor NF-κB to translocate to the nucleus, where it upregulates the expression of pro-inflammatory and pro-apoptotic genes, including COX-2 and matrix metalloproteinases (MMPs).[7][10]
-
p38 MAPK Pathway: The p38 MAPK pathway is strongly activated by inflammatory cytokines like IL-1β.[11] Activated p38 MAPK can promote apoptosis by regulating the expression and activity of Bcl-2 family proteins and by activating other transcription factors.[11][12]
-
ERK Pathway: The role of the ERK pathway in chondrocyte apoptosis is more complex, with reports suggesting both pro- and anti-apoptotic functions depending on the context.[13][14] Its activation by IL-1β warrants investigation in this model.
This compound, as a COX-2 inhibitor, is expected to primarily act downstream of the NF-κB and MAPK pathways by reducing the production of prostaglandins, which are key mediators of inflammation and pain.[5] However, it is also plausible that this compound may have off-target effects or that the reduction in prostaglandins could indirectly modulate these upstream signaling pathways. The proposed experiments will help to elucidate the precise mechanism by which this compound may protect chondrocytes from apoptosis.
References
- 1. Resveratrol inhibits IL-1 beta-induced stimulation of caspase-3 and cleavage of PARP in human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PINK1 overexpression suppresses p38 MAPK/NF-κB signaling to attenuate chondrocyte senescence in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aucubin Protects Chondrocytes Against IL-1β-Induced Apoptosis In Vitro And Inhibits Osteoarthritis In Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1beta induces death in chondrocyte-like ATDC5 cells through mitochondrial dysfunction and energy depletion in a reactive nitrogen and oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of p38 MAPK signaling in chondrocyte cultures results in enhanced osteogenic differentiation of perichondral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of NF-kappaB activation by curcumin leads to inhibition of expression of cyclo-oxygenase-2 and matrix metalloproteinase-9 in human articular chondrocytes: Implications for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK1 and ERK2 regulate chondrocyte terminal differentiation during endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RETRACTED: Inhibition of the p38-MAPK signaling pathway suppresses the apoptosis and expression of proinflammatory cytokines in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ERK1 and ERK2 regulate chondrocyte terminal differentiation during endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: PPAR-gamma Activation Assay for Screening Zaltoprofen Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It plays a crucial role in regulating adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3] Activation of PPAR-γ is a key mechanism for the therapeutic effects of the thiazolidinedione (TZD) class of anti-diabetic drugs.[2][4] Recent studies have indicated that some non-steroidal anti-inflammatory drugs (NSAIDs), including Zaltoprofen, can also modulate PPAR-γ activity, suggesting a potential for developing novel therapeutics with dual anti-inflammatory and insulin-sensitizing properties.[5][6][7]
This document provides detailed application notes and protocols for a cell-based luciferase reporter assay designed to screen and characterize this compound analogs for their ability to activate PPAR-γ. This assay offers a robust and high-throughput method to identify and rank novel compounds based on their potency and efficacy as PPAR-γ agonists.
Signaling Pathway
Upon binding to a ligand, such as a this compound analog, PPAR-γ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then forms a heterodimer with the retinoid X receptor (RXR). The PPAR-γ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby initiating their transcription.[2][4][8]
Caption: PPAR-gamma Signaling Pathway Activation by a Ligand.
Experimental Workflow
The screening process involves a transient co-transfection of a mammalian cell line with two plasmids: one expressing the full-length human PPAR-γ protein and another containing a luciferase reporter gene under the control of a PPRE-containing promoter. Upon activation of PPAR-γ by a test compound, the luciferase gene is transcribed, leading to the production of luciferase enzyme, which can be quantified by measuring light emission after the addition of a substrate.
Caption: Experimental Workflow for PPAR-gamma Activation Assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| HEK293T Cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific | L3000015 |
| pCMV-hPPARg Expression Vector | Addgene | 1015 |
| pGL4.26[luc2/minP/PPRE] Reporter Vector | Promega | E8451 |
| Rosiglitazone (Positive Control) | Sigma-Aldrich | R2408 |
| This compound | Sigma-Aldrich | SML0286 |
| Luciferase Assay System | Promega | E1500 |
| 96-well white, clear-bottom assay plates | Corning | 3610 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Transient Transfection
-
One day prior to transfection, seed HEK293T cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
On the day of transfection, prepare the following DNA-lipid complexes in Opti-MEM I Reduced Serum Medium according to the Lipofectamine 3000 manufacturer's protocol. For each well, use:
-
100 ng of pCMV-hPPARg expression vector.
-
100 ng of pGL4.26[luc2/minP/PPRE] reporter vector.
-
-
Add the transfection complexes to the cells and incubate for 24 hours.
Compound Treatment
-
Prepare stock solutions of this compound, this compound analogs, and Rosiglitazone (positive control) in DMSO.
-
Prepare serial dilutions of the compounds in serum-free DMEM. The final DMSO concentration in the wells should not exceed 0.1%.
-
After 24 hours of transfection, remove the transfection medium and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
Incubate the plates for an additional 24 hours at 37°C.
Luciferase Reporter Assay
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Remove the plates from the incubator and allow them to cool to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Normalization: If a co-transfected control reporter (e.g., Renilla luciferase) is used, normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in transfection efficiency and cell number.
-
Fold Activation: Calculate the fold activation for each compound concentration by dividing the average luminescence of the compound-treated wells by the average luminescence of the vehicle control wells.
-
Fold Activation = (Luminescence_compound) / (Luminescence_vehicle)
-
-
EC50 Determination: Plot the fold activation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Data Presentation
The following tables provide an example of how to present the quantitative data obtained from the PPAR-γ activation assay for this compound and its hypothetical analogs.
Table 1: Dose-Response Data for PPAR-γ Activation
| Compound | Concentration (µM) | Fold Activation (Mean ± SD) |
| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 |
| Rosiglitazone | 0.01 | 2.5 ± 0.3 |
| 0.1 | 8.1 ± 0.9 | |
| 1 | 15.2 ± 1.8 | |
| 10 | 16.5 ± 2.1 | |
| This compound | 1 | 1.8 ± 0.2 |
| 10 | 4.5 ± 0.5 | |
| 50 | 7.2 ± 0.8 | |
| 100 | 8.1 ± 1.0 | |
| Analog Z-1 | 0.1 | 2.1 ± 0.3 |
| 1 | 6.8 ± 0.7 | |
| 10 | 12.5 ± 1.5 | |
| 50 | 14.2 ± 1.9 | |
| Analog Z-2 | 1 | 1.2 ± 0.1 |
| 10 | 2.1 ± 0.3 | |
| 50 | 3.5 ± 0.4 | |
| 100 | 4.0 ± 0.5 |
Table 2: Summary of Potency (EC50) and Efficacy (Max Fold Activation)
| Compound | EC50 (µM) | Max Fold Activation |
| Rosiglitazone | 0.08 | 16.5 |
| This compound | 22.5 | 8.1 |
| Analog Z-1 | 2.5 | 14.2 |
| Analog Z-2 | > 100 | 4.0 |
Conclusion
The described PPAR-γ luciferase reporter assay provides a sensitive and efficient platform for the primary screening of this compound analogs. By quantifying the activation of the PPAR-γ signaling pathway, this assay enables the identification and characterization of novel compounds with potential therapeutic applications in metabolic diseases and inflammation. The detailed protocols and data presentation guidelines herein offer a comprehensive framework for researchers to implement this assay in their drug discovery programs.
References
- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide - induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Zaltoprofen Using Cocrystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the aqueous solubility of Zaltoprofen through cocrystallization.
Frequently Asked Questions (FAQs)
Q1: Why are cocrystals being investigated for this compound?
A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID) that is practically insoluble in water.[1][2] This poor aqueous solubility can limit its bioavailability and therapeutic efficacy.[1][3] Cocrystallization is a promising technique to enhance the solubility and dissolution rate of poorly soluble drugs like this compound without altering their chemical structure.[4][5][6]
Q2: What are the most common coformers used with this compound?
A2: Nicotinamide (a form of vitamin B3) has been successfully used as a coformer to enhance the solubility and dissolution rate of this compound.[4][5][7] Other coformers that have been screened include salicylic acid, glutaric acid, malonic acid, benzoic acid, tartaric acid, oxalic acid, citric acid, urea, and succinic acid, among others.[1]
Q3: What methods can be used to prepare this compound cocrystals?
A3: The most commonly reported methods for preparing this compound cocrystals are:
-
Dry Grinding: This solvent-free method involves grinding the this compound and the coformer together in a mortar and pestle.[1][6]
-
Liquid-Assisted Grinding (LAG): This method is similar to dry grinding but with the addition of a small amount of a solvent to facilitate the cocrystallization process.[2][7][8]
Q4: How can I confirm the formation of a this compound cocrystal?
A4: Several analytical techniques can be used to confirm the formation of a new crystalline phase:
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of a cocrystal will be unique and different from the patterns of the individual components (this compound and the coformer).[4][5]
-
Differential Scanning Calorimetry (DSC): A cocrystal will exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the starting materials.[4][5]
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies, particularly in the regions of hydrogen bonding, can indicate the formation of a cocrystal.[4][5]
-
Scanning Electron Microscopy (SEM): This can reveal a different crystal morphology for the cocrystal compared to the individual components.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No cocrystal formation observed after grinding. | - Insufficient grinding time or energy.- Incompatible coformer.- Incorrect stoichiometric ratio. | - Increase the grinding time and/or intensity.- Screen a wider variety of coformers with different functional groups.- Experiment with different molar ratios of this compound to coformer (e.g., 1:1, 1:2).[1][2] |
| PXRD pattern shows a mixture of starting materials and cocrystal. | - Incomplete reaction.- Phase separation upon storage. | - Optimize the preparation method (e.g., longer grinding time, use of liquid-assisted grinding).- Ensure proper storage conditions (e.g., controlled temperature and humidity).[6] |
| DSC thermogram shows multiple endothermic peaks. | - Presence of unreacted starting materials.- Formation of a physical mixture instead of a cocrystal.- Polymorphism of the cocrystal. | - Re-evaluate the PXRD data to check for the presence of starting materials.- Ensure thorough mixing and grinding during preparation.- Perform further thermal analysis and crystallographic studies to investigate polymorphism. |
| Low yield of cocrystals. | - Sub-optimal solvent selection for liquid-assisted grinding.- Loss of material during handling and processing. | - Screen different solvents for liquid-assisted grinding to find one that promotes cocrystal formation without dissolving the components entirely.- Handle the powders carefully to minimize losses. |
| Inconsistent solubility enhancement results. | - Variation in the solid form of the prepared cocrystal.- Inadequate equilibration time during solubility studies. | - Ensure consistent preparation methods to obtain the same solid form.- Allow sufficient time for the cocrystal to reach equilibrium in the dissolution medium. |
Data Presentation
Table 1: Comparison of Melting Points of this compound and its Cocrystals with Nicotinamide.
| Compound | Melting Point (°C) |
| This compound (ZFN) | 137.69[4] |
| Nicotinamide (NIC) | 129.67[4] |
| ZFN-NIC Cocrystal (1:1) | Lower than ZFN[4] |
| ZFN-NIC Cocrystal (1:2) | Lower than ZFN[4] |
Table 2: Aqueous Solubility of this compound and its Cocrystals with Nicotinamide.
| Compound | Solubility Enhancement |
| This compound (ZFN) | - |
| ZFN-NIC Cocrystals | Remarkable increase in solubility compared to pure ZFN.[1] |
Table 3: Dissolution Profile of this compound and its Cocrystals.
| Compound | Dissolution Enhancement |
| This compound (ZFN) | Slow dissolution rate (only 27.17±0.89% dissolved).[4] |
| ZFN-NIC Cocrystals | Faster dissolution rate and a 55% increase in the extent of dissolution compared to the pure drug.[4][5] A 56% increase in the extent of dissolution was also reported.[2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Nicotinamide Cocrystals by Dry Grinding
-
Materials: this compound, Nicotinamide, Mortar and Pestle.
-
Procedure:
-
Weigh stoichiometric amounts of this compound and Nicotinamide in a 1:1 or 1:2 molar ratio.[1][6]
-
Transfer the powders to a mortar.
-
Grind the mixture using a pestle for a specified period (e.g., 45 minutes).[1][6]
-
Collect the resulting powder.
-
Store the dried cocrystals in a tightly sealed container.[1][6]
-
Protocol 2: Preparation of this compound-Nicotinamide Cocrystals by Liquid-Assisted Grinding (LAG)
-
Materials: this compound, Nicotinamide, Grinding Solvent (e.g., a few drops of a suitable solvent), Mortar and Pestle.
-
Procedure:
-
Weigh stoichiometric amounts of this compound and Nicotinamide in a 1:1 or 1:2 molar ratio.[2][7]
-
Transfer the powders to a mortar.
-
Add a minimal amount of the grinding solvent to the powder mixture.
-
Grind the mixture using a pestle for a specified period (e.g., 45 minutes).[8]
-
Collect the resulting paste-like material.
-
Dry the product overnight at ambient temperature to remove the solvent.[8]
-
Store the dried cocrystals in a tightly sealed container.[8]
-
Protocol 3: Characterization of this compound Cocrystals
-
Powder X-Ray Diffraction (PXRD):
-
Place a small amount of the cocrystal powder on a sample holder.
-
Run the PXRD analysis over a suitable 2θ range (e.g., 5-50°).
-
Compare the resulting diffractogram with those of pure this compound and the coformer. Unique peaks indicate cocrystal formation.[4]
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the cocrystal (e.g., 2-5 mg) into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[2]
-
Record the heat flow as a function of temperature. A single, sharp endotherm different from the starting materials confirms the cocrystal's melting point.[4]
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample by mixing the cocrystal with potassium bromide (KBr) and pressing it into a pellet.
-
Record the IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[2]
-
Look for shifts in the characteristic peaks of this compound and the coformer, particularly in the O-H, N-H, and C=O stretching regions, which can indicate hydrogen bond formation.[4]
-
Protocol 4: Aqueous Solubility Determination
-
Procedure:
-
Add an excess amount of the this compound cocrystal to a known volume of distilled water or a buffer solution (e.g., phosphate buffer pH 6.8).[2]
-
Shake the suspension at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the suspension to remove the undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 243 nm).[1][2]
-
Visualizations
Caption: Experimental workflow for this compound cocrystal development.
Caption: Troubleshooting logic for this compound cocrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Superior Solubility and Dissolution of this compound via Pharmaceutical Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Design and Preparation of this compound-Nicotinamide Pharmaceutical Cocrystals via Liquid Assisted Grinding Method | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
Optimizing Zaltoprofen microemulsion formulation for skin permeation
Technical Support Center: Zaltoprofen Microemulsion Formulation
This guide provides troubleshooting advice and frequently asked questions for researchers developing this compound-loaded microemulsions for enhanced skin permeation.
Frequently Asked Questions (FAQs)
Q1: What is a microemulsion and why is it suitable for transdermal delivery of this compound?
A1: A microemulsion is a clear, thermodynamically stable, and isotropic system composed of an oil phase, an aqueous phase, a surfactant, and a co-surfactant.[1] Droplet sizes are typically in the range of 10-100 nm.[1] This system is advantageous for this compound, a BCS Class II drug with low solubility, because it can:
-
Enhance Solubilization: The oil phase can dissolve a significant amount of the lipophilic this compound.[2][3]
-
Improve Skin Permeation: The components of the microemulsion, particularly surfactants and co-surfactants, can act as permeation enhancers by disrupting the highly organized structure of the stratum corneum, the skin's primary barrier.[4][5]
-
Increase Bioavailability: By improving skin penetration, microemulsions can enhance the local and systemic bioavailability of this compound, potentially avoiding the gastrointestinal side effects associated with its oral administration.[6][7]
Q2: What are the essential components for formulating a this compound microemulsion?
A2: The key components are:
-
Oil Phase: Solubilizes the lipophilic this compound. The choice of oil is critical and is based on the drug's solubility.[1] Common oils include Capryol 90, oleic acid, and ethyl oleate.[6][8]
-
Surfactant: Reduces the interfacial tension between the oil and water phases, allowing the formation of fine droplets. Examples include Cremophor RH 40, Labrasol, and Tween 80.[6][7][8]
-
Co-surfactant: Works in synergy with the surfactant to further reduce interfacial tension and increase the fluidity of the interfacial film, which is necessary for the spontaneous formation of the microemulsion.[1] Transcutol P is a commonly used co-surfactant.[6]
-
Aqueous Phase: Typically purified water or a buffer solution, which forms the continuous phase in an oil-in-water (O/W) microemulsion.[1]
Q3: How do I select the optimal oil, surfactant, and co-surfactant?
A3: Component selection is a multi-step process:
-
Solubility Studies: Determine the solubility of this compound in a variety of oils, surfactants, and co-surfactants. The components that show the highest solubility for the drug are selected for further investigation.[8][9]
-
Emulsification Efficiency: The selected surfactant and co-surfactant should be able to effectively emulsify the chosen oil phase. This is often assessed by observing the clarity and stability of simple emulsions formed by vortexing the components.[10]
-
Constructing Pseudo-Ternary Phase Diagrams: This is the most critical step. These diagrams are used to identify the concentration ranges of the oil, surfactant/co-surfactant mixture (Smix), and water that result in a stable microemulsion region.[4][6][8] The larger the microemulsion area in the diagram, the greater the formulation's robustness.
Q4: What are the critical quality attributes (CQAs) for a this compound microemulsion?
A4: The primary CQAs that must be monitored and controlled are:
-
Globule Size and Polydispersity Index (PDI): Smaller globule sizes (typically <100 nm) provide a larger surface area, which can enhance drug release and skin penetration. A low PDI (ideally <0.3) indicates a narrow and uniform size distribution, which is crucial for stability.[6][11]
-
Zeta Potential: This measures the surface charge of the droplets and is an indicator of the formulation's physical stability. A higher absolute zeta potential value (e.g., > |20| mV) suggests better stability due to electrostatic repulsion between droplets, preventing aggregation.[6][11]
-
Viscosity: Low viscosity is a characteristic of microemulsions.[3] For topical application, viscosity may need to be increased by incorporating the microemulsion into a gel base (creating a microemulgel) to improve retention time on the skin.[3][6]
-
pH: The pH should be within a range that is non-irritating to the skin (typically 5-6) and ensures the stability of this compound.[4]
-
Drug Content and Entrapment Efficiency: Ensures the correct dosage is present in the formulation and that the drug is successfully incorporated within the microemulsion structure.[12]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Formulation is cloudy or milky, not transparent. | The component ratios are outside the microemulsion region. | Re-evaluate the pseudo-ternary phase diagram. Adjust the concentration of oil, Smix, or water to fall within the identified stable microemulsion zone.[4] |
| Inefficient Smix ratio (surfactant:co-surfactant). | Construct new phase diagrams using different Smix ratios (e.g., 1:1, 2:1, 3:1) to find a ratio that yields a larger, more stable microemulsion region.[4][6] | |
| Phase separation or drug precipitation occurs over time. | Thermodynamic instability; formulation is likely a nanoemulsion, not a true microemulsion. | Ensure the formulation is prepared within the stable region of the phase diagram. Perform thermodynamic stability tests (e.g., centrifugation, freeze-thaw cycles) to confirm stability.[9] |
| The concentration of this compound exceeds its solubility limit in the oil phase. | Re-check the solubility of this compound in the selected oil. Consider using a different oil with higher solubilizing capacity or slightly reducing the drug concentration.[12] | |
| Globule size is too large (>200 nm). | Insufficient amount of Smix to emulsify the oil phase. | Increase the concentration of the Smix relative to the oil. Refer to the phase diagram for appropriate ratios.[11] |
| Inadequate mixing energy during preparation. | Although microemulsions form spontaneously, gentle stirring or vortexing is required to ensure homogeneity. Ensure all components are properly mixed.[4] | |
| Polydispersity Index (PDI) is high (>0.5). | Non-uniform droplet formation due to suboptimal component ratios. | Optimize the Smix ratio and its concentration. A high PDI suggests a wide range of particle sizes, which can lead to instability (Ostwald ripening).[11] |
| Low in vitro skin permeation flux. | Poor choice of permeation enhancer (surfactant/co-surfactant). | The components of the Smix (e.g., Cremophor RH 40, Transcutol P) are known to act as permeation enhancers.[5][6] Consider screening different surfactants or adding a known chemical penetration enhancer like oleic acid or terpenes.[7][13] |
| The viscosity of the formulation is too high (if using a microemulgel), hindering drug diffusion. | Optimize the concentration of the gelling agent (e.g., Carbopol). A higher polymer concentration increases viscosity but can decrease the drug release rate.[14] | |
| The drug is too strongly partitioned into the oil phase and is not being released. | Select an oil phase in which the drug is soluble but from which it can readily partition into the stratum corneum. The balance is key. | |
| Skin irritation is observed in preliminary tests. | High concentration of surfactants and/or co-surfactants. | Use the minimum effective concentration of the Smix required to form a stable microemulsion. High concentrations of surfactants can be irritating to the skin.[3] |
| The pH of the formulation is not compatible with the skin. | Adjust the pH of the aqueous phase to be within the physiological range of the skin (around 5.5).[4] |
Quantitative Data Summary
The following tables summarize data from published studies on this compound microemulsion formulations for easy comparison.
Table 1: Optimized this compound Microemulsion Formulations
| Formulation Component | Study 1[6] | Study 2[8] |
| Drug (this compound) | 1% w/w | Not specified for optimized vehicle |
| Oil Phase | 20% w/w (Capryol 90) | 20% (Ethyl Oleate) |
| Surfactant | Cremophor RH 40 | Labrasol:Cremophor RH 40 (4:1) |
| Co-surfactant | Transcutol P | (Included in Smix) |
| Smix Ratio (S:CoS) | 2:1 | 4:1 |
| Smix Concentration | 50% w/w | 80% (of the vehicle) |
| Aqueous Phase | q.s. to 100% | Not applicable (SMEDDS) |
Table 2: Physicochemical Characterization of Optimized Formulations
| Parameter | Study 1[6] | Study 2 (SMEDDS)[8] |
| Globule Size (nm) | 22.11 nm | 451.3 ± 3.2 nm |
| Polydispersity Index (PDI) | 0.251 | Not Reported |
| Zeta Potential (mV) | -11.4 mV | Not Reported |
| Drug Release (in vitro) | Significantly higher than conventional gel | Significantly higher than marketed tablets |
Experimental Protocols
Protocol: Construction of a Pseudo-Ternary Phase Diagram
This protocol is used to identify the boundaries of the microemulsion domain.
Materials:
-
Selected Oil (e.g., Capryol 90)
-
Selected Surfactant (e.g., Cremophor RH 40)
-
Selected Co-surfactant (e.g., Transcutol P)
-
Distilled Water
-
Glass vials, magnetic stirrer, burette.
Methodology:
-
Prepare the surfactant/co-surfactant mixture (Smix) in various fixed weight ratios (e.g., 1:1, 2:1, 1:2, 3:1).[4]
-
For each Smix ratio, prepare a series of mixtures of oil and Smix in different weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1) in separate glass vials.
-
Titrate each oil/Smix mixture with the aqueous phase (distilled water) dropwise while gently stirring at room temperature.[4]
-
After each addition, visually inspect the mixture for clarity and transparency. The transition from a clear, transparent liquid to a turbid or milky mixture indicates the phase boundary.
-
Record the percentage composition (w/w) of the oil, Smix, and water for each point on the phase boundary.
-
Plot the compositions on ternary phase diagram software (e.g., using triangular coordinates) to delineate the microemulsion region. The region where clear and isotropic mixtures are observed is marked as the microemulsion zone.[6]
Protocol: In Vitro Skin Permeation Study
This study evaluates the rate and extent of drug permeation through an excised skin membrane.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., pig, rat, or human cadaver skin).[6]
-
Receptor medium (e.g., phosphate buffer pH 7.4, sometimes with a solubilizing agent to maintain sink conditions).[11]
-
Optimized this compound microemulsion formulation.
-
Control formulation (e.g., conventional gel or aqueous suspension of this compound).
-
Magnetic stirrer, water bath/circulator, syringe, sample collection vials.
Methodology:
-
Skin Preparation: Thaw the excised skin and carefully remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor medium and ensure no air bubbles are trapped beneath the skin. The temperature is maintained to simulate physiological conditions.
-
Equilibration: Allow the skin to equilibrate with the receptor medium for about 30 minutes.
-
Application: Accurately weigh and apply a specified amount of the this compound microemulsion (and control formulation on separate cells) to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[11]
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[15][16][17]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Protocol: Quantification of this compound in Skin Layers
This protocol determines drug retention in different skin layers after a permeation study.
Materials:
-
Skin samples from the permeation study.
-
Methanol or another suitable extraction solvent.
-
Surgical tape, scissors, scalpel.
-
Homogenizer, centrifuge.
-
Analytical equipment (HPLC or UV-Vis).
Methodology:
-
Post-Permeation: At the end of the permeation study, dismount the skin from the diffusion cell.
-
Surface Cleaning: Carefully wipe the skin surface to remove any excess formulation.
-
Stratum Corneum Separation (Tape Stripping): Use successive applications of surgical tape to the skin surface to remove the layers of the stratum corneum. The number of strips can be varied.
-
Epidermis-Dermis Separation: The remaining skin can be heated in water (approx. 60°C for 1-2 minutes) to allow for the separation of the epidermis from the dermis with forceps or a scalpel.
-
Extraction: Mince each skin layer (stratum corneum strips, epidermis, dermis) and place them in a known volume of extraction solvent (e.g., methanol).[18]
-
Homogenization & Centrifugation: Homogenize or sonicate the samples to extract the drug. Centrifuge the resulting mixture to pellet the tissue debris.
-
Analysis: Filter the supernatant and analyze the this compound concentration using a validated analytical method.[18]
Visualizations
Caption: A flowchart illustrating the systematic workflow for developing and optimizing a this compound microemulsion.
Caption: A logical troubleshooting diagram for addressing issues of large or non-uniform globule size in microemulsions.
References
- 1. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phadtarepharmacy.edu.in [phadtarepharmacy.edu.in]
- 3. Formulation and evaluation of microemulsion-based hydrogel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, optimization, and evaluation of this compound-loaded microemulsion and microemulsion-based gel for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced transdermal drug delivery of this compound using a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Transdermal delivery of ketoprofen using microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Economical spectrophotometric method for estimation of this compound in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of Zaltoprofen in Solid Dosage Forms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Zaltoprofen in solid dosage forms.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Assay Results | 1. Incomplete extraction of this compound from the solid dosage form. 2. Instability of the sample solution. 3. Non-validated analytical method. | 1. Optimize the extraction procedure by adjusting the solvent, sonication time, or shaking method. 2. Analyze samples immediately after preparation or store them under validated conditions (e.g., protected from light, refrigerated).[1] 3. Ensure the analytical method is fully validated for linearity, accuracy, precision, and specificity as per ICH guidelines.[2][3][4] |
| Appearance of Unknown Peaks in Chromatogram | 1. Formation of degradation products. 2. Contamination from excipients or the container closure system. 3. Carryover from the HPLC system. | 1. Perform forced degradation studies to identify potential degradation products and confirm the stability-indicating nature of the analytical method.[1][3] 2. Analyze placebo samples to rule out interference from excipients. 3. Implement a robust column washing procedure between injections. |
| Significant Drop in Dissolution Rate | 1. Changes in the physical properties of the solid dosage form (e.g., hardness, cross-linking of excipients). 2. Degradation of this compound to less soluble species. | 1. Monitor the physical characteristics of the dosage form throughout the stability study. 2. Correlate dissolution data with assay and impurity results to identify any potential links to degradation. |
| Color Change or Physical Alteration of Dosage Form | 1. Photodegradation of this compound or excipients. 2. Interaction between this compound and excipients. 3. Effect of temperature and humidity. | 1. This compound is known to be photosensitive. Ensure dosage forms are stored in light-resistant packaging.[3] 2. Conduct drug-excipient compatibility studies during pre-formulation. 3. Ensure storage conditions are maintained and monitored according to ICH guidelines. |
Frequently Asked Questions (FAQs)
Q1: What are the standard ICH stability testing conditions for this compound solid dosage forms?
A1: According to ICH Q1A(R2) guidelines, the following storage conditions are recommended for long-term and accelerated stability testing of products intended for storage at room temperature.
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Q2: What are the critical quality attributes to be monitored during a stability study of this compound tablets?
A2: The following parameters should be monitored:
-
Physical: Appearance, hardness, friability, and moisture content.
-
Chemical: Assay of this compound, content of degradation products, and dissolution rate.
-
Microbiological: If applicable, based on the formulation.
Q3: How should forced degradation studies for this compound be conducted?
A3: Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Typical stress conditions include:
| Stress Condition | Example Reagents and Conditions | Observed Degradation (%) |
| Acid Hydrolysis | 0.1N HCl at 60°C for 30 minutes | 9.08%[3] |
| Base Hydrolysis | 0.1N NaOH at 60°C for 30 minutes | 16.78%[3] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | 6.4%[3] |
| Photolytic | Exposure to UV light for 24 hours | 2.1%[3] |
| Thermal | 60°C for 24 hours | 3.46%[3] |
Q4: What is a common degradation pathway for this compound?
A4: this compound can degrade through oxidation of the sulfide group to form this compound Sulfoxide. Another potential degradation pathway involves the cleavage of the propionic acid side chain.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 0.01 M Potassium dihydrogen phosphate and acetonitrile in a 20:80 v/v ratio).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 233 nm.[1]
-
Column Temperature: 25°C.[1]
-
Sample Preparation:
-
Accurately weigh and powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a target concentration of this compound into a volumetric flask.
-
Add the mobile phase and sonicate to dissolve the drug.
-
Dilute to volume with the mobile phase and filter through a 0.45 µm filter before injection.
-
Protocol for Long-Term Stability Study
This protocol describes the workflow for a long-term stability study of this compound tablets.
-
Batch Selection: Select at least three primary batches of the final drug product for the study.
-
Container Closure System: Package the batches in the proposed marketing container closure system.
-
Storage: Place the packaged samples in a stability chamber maintained at the selected long-term storage condition (e.g., 25°C/60% RH).
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for the critical quality attributes outlined in FAQ 2 using validated analytical methods.
-
Data Evaluation: Evaluate the data to establish the shelf life of the product.
Visualizations
References
Technical Support Center: Purification of Zaltoprofen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Zaltoprofen from its synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several byproducts and impurities can form. The most common ones include:
-
2-Phenylthio-5-propionylphenylacetic Acid: This is a key intermediate in one of the common synthetic routes. Its presence in the final product usually indicates an incomplete intramolecular cyclization reaction.
-
This compound Sulfoxide: This impurity is a result of the oxidation of the sulfide group in the this compound molecule.[1] Exposure to oxidizing agents or atmospheric oxygen, especially at elevated temperatures, can promote its formation.
-
This compound Enol Impurity: This is a tautomeric form of the ketone group in this compound. Its formation can be influenced by the solvent system and pH during purification.
-
This compound Dihydro Impurity: This impurity results from the reduction of the ketone functional group in the this compound molecule.
-
Nitrosamine Impurities: Under specific conditions, particularly in the presence of secondary or tertiary amines and nitrite salts in an acidic environment, there is a potential for the formation of various nitrosamine impurities.[2]
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is the most widely used and effective method for the purification of crude this compound. The choice of solvent system is critical for achieving high purity and yield. Common and effective solvent systems include mixtures of ethyl acetate and isopropyl acetate, as well as dichloromethane and n-hexane.[3] The selection of the appropriate solvent depends on the impurity profile of the crude product.
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring the purity of this compound and detecting the presence of related substances. A typical method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like acetic anhydride. Detection is usually carried out using a UV detector.
Q4: What are the expected yield and purity of this compound after a single recrystallization?
A4: With an optimized recrystallization protocol, it is possible to achieve a purity of over 99.95% and a yield of over 95% for this compound.[3] However, the actual yield and purity will depend on the quality of the crude product and the precise crystallization conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | The chosen solvent has too high a solubility for this compound at low temperatures. The volume of the solvent used was excessive. The cooling process was too rapid, leading to the loss of product in the mother liquor. | Screen for alternative solvent systems where this compound has a significant solubility difference between high and low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation. |
| Presence of Colored Impurities in Crystals | Incomplete removal of colored byproducts from the synthesis. The recrystallization solvent is not effective at excluding these impurities. | Treat the hot solution with activated carbon before filtration to adsorb colored impurities. Ensure the chosen solvent system has poor solubility for the colored impurities at all temperatures. A second recrystallization may be necessary. |
| Oiling Out During Crystallization | The boiling point of the solvent is too high, causing the solute to melt before it dissolves. The crude product is highly impure. The solution is supersaturated to a very high degree. | Use a lower-boiling point solvent or a solvent mixture. Perform a preliminary purification step (e.g., a silica gel plug) to remove a significant portion of the impurities before recrystallization. Induce crystallization by scratching the inside of the flask or by adding seed crystals before the solution becomes too supersaturated. |
| High Levels of this compound Sulfoxide Detected | Exposure to air/oxygen during the reaction workup or recrystallization at elevated temperatures. | Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged heating during dissolution for recrystallization. |
| Incomplete Removal of the Intermediate (2-Phenylthio-5-propionylphenylacetic Acid) | The intramolecular cyclization reaction did not go to completion. The chosen recrystallization solvent has similar solubility for both the intermediate and this compound. | Optimize the cyclization reaction conditions (e.g., reaction time, temperature, catalyst). Select a solvent system where the solubility of the intermediate is significantly higher than that of this compound at low temperatures. |
Quantitative Data Summary
The following tables summarize quantitative data from various purification protocols for this compound.
Table 1: Comparison of Recrystallization Solvents and Achieved Purity/Yield
| Solvent System | Purity Achieved | Yield | Reference |
| Ethyl Acetate / Isopropyl Acetate | > 99.95% | > 95% | [3] |
| Dichloromethane | Not Specified | 70.89% | [3] |
| Acetone | 99.10% - 99.92% | 57.8% - 76.2% | [3] |
Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound
This protocol is designed to achieve high purity (>99.95%) of this compound.
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Isopropyl Acetate
-
5A Molecular Sieves
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Combine crude this compound, ethyl acetate, and isopropyl acetate in a round-bottom flask equipped with a magnetic stir bar.
-
Add 5A molecular sieves to the mixture.
-
Heat the mixture to 51-55°C with stirring and maintain this temperature for 80-100 minutes to ensure complete dissolution.
-
Hot filter the solution to remove the molecular sieves.
-
Allow the filtrate to cool naturally to room temperature.
-
Cool the solution to -4°C to -2°C and allow crystals to form over 2-3 hours.
-
Collect the purified this compound crystals by filtration.
-
Wash the crystals with a small amount of cold isopropyl acetate.
-
Dry the purified this compound under vacuum.
Protocol 2: HPLC Method for Purity Analysis of this compound
This protocol outlines a typical HPLC method for assessing the purity of this compound and detecting related substances.
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water : Acetic Anhydride (60:40:0.5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 332 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare a standard solution of this compound reference standard in the mobile phase.
-
Prepare a sample solution of the purified this compound in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the this compound sample and quantify any impurities by comparing peak areas.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships for troubleshooting this compound purification.
References
Improving the yield of Zaltoprofen synthesis reactions
Welcome to the technical support center for Zaltoprofen synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for this compound synthesis involves the intramolecular Friedel-Crafts cyclization of a precursor molecule, such as 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid or 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid (5-CPPA).[1][2][] This key step is typically facilitated by a condensing agent like polyphosphoric acid (PPA).
Q2: What are the critical factors influencing the yield of the cyclization reaction?
A2: The yield of the intramolecular cyclization reaction is significantly influenced by several factors:
-
Condensing Agent: The choice and amount of the condensing agent are crucial. While polyphosphoric acid is commonly used, alternatives like a mixture of methanesulfonic acid and phosphorus pentoxide (P₂O₅) have also been reported to give high yields.[1]
-
Solvent: The reaction can be performed with or without an organic solvent. The use of specific organic solvents, such as 1,1,2-trichloroethene, methylcyclohexane, cyclohexane, or n-heptane, can lead to higher purity (≥99.5%) and yields of 60% or higher.[4]
-
Reaction Temperature: The temperature needs to be carefully controlled. High temperatures can promote intermolecular side reactions, leading to the formation of impurities like dimers, which can lower the overall yield and purity of the final product.[1] Conversely, a temperature that is too low may result in a very slow reaction rate.[1]
-
Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization. For instance, using certain organic solvents at elevated temperatures can achieve high yields within 8 hours.[4]
Q3: What are the common side reactions and impurities encountered during this compound synthesis?
A3: A primary side reaction is the intermolecular reaction between two molecules of the starting material, which leads to the formation of dimeric impurities.[1] This is more likely to occur at high temperatures and with high concentrations of the starting material.[1] Other potential impurities can arise from the starting materials or subsequent degradation, such as this compound S-Oxide.[]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete cyclization reaction. | - Increase reaction time.- Optimize reaction temperature. A moderate temperature (e.g., 20-30°C when using methanesulfonic acid/P₂O₅) can be effective.[1]- Ensure the condensing agent is active and used in the appropriate amount. For instance, a mixture of methanesulfonic acid and P₂O₅ (1:5-20 weight ratio) with 1.0 to 2.5 equivalents of P₂O₅ has been shown to be effective.[1] |
| Formation of byproducts due to side reactions. | - Lower the reaction temperature to minimize intermolecular reactions.[1]- Consider using a suitable organic solvent like dichloromethane, which can reduce intermolecular side reactions.[1] | |
| Difficulties in product isolation and purification. | - Employ an appropriate extraction and crystallization procedure. For example, after the reaction, adding water and an organic solvent (like dichloromethane or ethyl acetate) for extraction is a common practice.[1][5] Crystallization from a solvent mixture such as dichloromethane/hexane can be used for purification.[1] | |
| Low Purity | Presence of unreacted starting material. | - Increase reaction time or temperature moderately to drive the reaction to completion. |
| Formation of dimeric and other impurities. | - Optimize the reaction conditions as described above to minimize side reactions.- Recrystallize the crude product from a suitable solvent system to remove impurities. | |
| High Viscosity of Reaction Mixture (with PPA) | Inherent property of polyphosphoric acid, especially at lower temperatures, which can hinder mixing and heat transfer. | - Consider using a co-solvent to reduce viscosity.- Explore alternative condensing agents like a mixture of methanesulfonic acid and P₂O₅, which can allow the reaction to proceed at room temperature.[1] |
Experimental Protocols
Key Experiment: Intramolecular Cyclization using Methanesulfonic Acid and P₂O₅
This protocol is based on a method designed to produce this compound in high yield and purity.[1]
Materials:
-
5-(α-carboxyethyl)-2-phenylthiophenylacetic acid (5-CPPA)
-
Methanesulfonic acid
-
Phosphorus pentoxide (P₂O₅)
-
Dichloromethane (optional, as solvent)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for crystallization (e.g., dichloromethane/hexane)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of methanesulfonic acid and P₂O₅. The recommended weight ratio of P₂O₅ to methanesulfonic acid is between 1:5 and 1:20.
-
Add 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid (5-CPPA) to the mixture. The amount of P₂O₅ should be 1.0 to 2.5 equivalents relative to the 5-CPPA.
-
(Optional) Dichloromethane can be added as a solvent. The volume of the organic solvent can be 0.5 to 2 times the volume of methanesulfonic acid.
-
Stir the reaction mixture at a controlled temperature, ideally between 10°C and 40°C (preferably 20-30°C).
-
The reaction time will vary depending on the use of a solvent. Without a solvent, the reaction is typically faster. With an organic solvent, the reaction time can range from 7 to 24 hours.
-
Upon completion of the reaction, add water and an organic solvent (e.g., dichloromethane) to the reaction mixture to quench the reaction and extract the this compound into the organic layer.
-
Separate the organic layer. This layer can be washed with brine, dried over anhydrous Na₂SO₄, and decolorized with activated carbon if necessary.
-
Remove the organic solvent under reduced pressure.
-
Crystallize the resulting crude this compound from a suitable solvent mixture, such as dichloromethane/hexane, to obtain the purified product.
Data Presentation
Table 1: Comparison of Different Condensing Agents and Conditions for this compound Synthesis
| Condensing Agent | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| Polyphosphoric Acid (PPA) | 1,1,2-trichloroethene | High Temperature | < 8 hours | ≥ 60% | ≥ 99% | [4] |
| Polyphosphoric Acid (PPA) | Methylcyclohexane | High Temperature | < 8 hours | ≥ 60% | ≥ 99.5% | [4] |
| Methanesulfonic Acid / P₂O₅ | Dichloromethane | 20-30°C | 7-24 hours | 75-85% | High | [1] |
| Sulfuric Acid / Phosphoric Acid | Ethyl Acetate (for workup) | 50 ± 2°C | 5-6 hours | Not specified | Not specified | [5] |
Visualizations
Caption: Synthetic pathway of this compound via intramolecular cyclization.
Caption: General troubleshooting workflow for this compound synthesis.
References
- 1. KR100898099B1 - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 4. EP2842952A1 - Method for producing this compound and derivative thereof - Google Patents [patents.google.com]
- 5. CN105218514A - The preparation method of this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Zaltoprofen and Etoricoxib in Preclinical Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of zaltoprofen and etoricoxib, two non-steroidal anti-inflammatory drugs (NSAIDs), based on available experimental data from preclinical models relevant to rheumatoid arthritis (RA). Direct head-to-head comparative studies in a single, standardized animal model of RA are not available in the reviewed literature. Therefore, this guide synthesizes data from separate studies to offer insights into their respective anti-inflammatory and anti-arthritic properties.
Mechanism of Action: A Tale of Two COX-2 Inhibitors
Both this compound and etoricoxib exert their primary anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[1][2] However, their selectivity and secondary mechanisms differ.
-
This compound is classified as a preferential COX-2 inhibitor, meaning it inhibits COX-2 more than COX-1, but is not as highly selective as coxibs.[3][4] This action reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation.[3] Uniquely, this compound also demonstrates an inhibitory effect on bradykinin-induced pain responses.[1][3] Bradykinin is a potent inflammatory mediator that contributes to pain by sensitizing nerve endings. This dual-action mechanism suggests a broader analgesic potential.[1]
-
Etoricoxib is a highly selective COX-2 inhibitor, with approximately 106 times more selectivity for COX-2 over COX-1.[5] By specifically targeting the inducible COX-2 enzyme, which is upregulated during inflammation, etoricoxib effectively reduces the production of prostaglandins that mediate pain and inflammation, while sparing the protective functions of the constitutively expressed COX-1 enzyme in the gastric mucosa and platelets.[2][5]
Experimental Protocols
The following methodologies were employed in the studies from which the comparative data were extracted.
Protocol 1: Formalin-Induced Arthritis (this compound)
This protocol, adapted from Santra et al. (2022), evaluates drugs in a model of chronic inflammation resembling arthritis.[6][7]
-
Animal Model: Wistar rats (200-250 g).
-
Induction: 0.1 mL of 2% formalin was injected into the sub-plantar region of the right hind paw to induce chronic inflammation.
-
Treatment Groups:
-
Negative Control: Normal Saline (10 ml/kg)
-
This compound Group 1: 10 mg/kg, orally
-
This compound Group 2: 20 mg/kg, orally
-
Positive Control: Piroxicam (10 mg/kg), orally
-
-
Administration: Drugs were administered daily for 10 days.
-
Primary Endpoint: Paw volume was measured on day 10 using a plethysmograph. The percentage inhibition of paw edema was calculated relative to the control group.
Protocol 2: Collagen-Induced Arthritis (this compound)
This protocol, from Funaba et al. (2022), is a classic autoimmune model of RA.[8]
-
Animal Model: DBA/1JJmsSlc mice.
-
Induction: Arthritis was induced via immunization with bovine type II collagen.
-
Treatment Group: this compound was administered orally.
-
Primary Endpoints: Plasma levels of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), were assessed.
Protocol 3: Adjuvant-Induced Arthritis & Carrageenan-Induced Edema (Etoricoxib)
Etoricoxib has been evaluated in the adjuvant-induced arthritis (AIA) model in rats, a widely used preclinical model for RA.[1] In this model, etoricoxib was shown to significantly reduce secondary paw volume and radiographic scores.[1] A separate study provides quantitative data in an acute inflammation model.
-
Animal Model: Rats.
-
Induction (Carrageenan Model): 0.1 mL of 1% carrageenan was injected into the sub-plantar region of the hind paw to induce acute edema.
-
Treatment Group: Etoricoxib (10 mg/kg) was administered orally one hour before carrageenan injection.
-
Primary Endpoint: Paw volume was measured after 3 hours.
Comparative Efficacy Data
The following tables summarize the quantitative data from the aforementioned studies. Note: These results were not obtained from a head-to-head study, and thus, direct comparison of potencies should be made with caution due to differences in experimental models and protocols.
Table 1: Efficacy of this compound in Formalin-Induced Chronic Arthritis in Rats (Data reflects % inhibition of paw edema on Day 10)
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Inhibition (%) |
| This compound | 10 | 19% |
| This compound | 20 | 28% |
| Piroxicam (Control) | 10 | 36% |
| Source: Santra, S. et al., 2022.[6] |
Table 2: Efficacy of this compound on Plasma Cytokines in Collagen-Induced Arthritis in Mice (Data reflects the ability of the drug to prevent enhancement of plasma levels)
| Plasma Marker | Effect of this compound Treatment |
| TNF-α | Prevented Enhancement |
| IL-6 | Prevented Enhancement |
| Histamine | Prevented Enhancement |
| Bradykinin | Prevented Enhancement |
| Source: Funaba, M. et al., 2022.[8] |
Table 3: Efficacy of Etoricoxib in Carrageenan-Induced Acute Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume (mm) |
| Control | - | Not specified, baseline for comparison |
| Etoricoxib | 10 | 0.56 |
| Source: International Journal of Advanced Research in Biological Sciences, 2015. |
Summary and Conclusion
The available preclinical data indicate that both this compound and etoricoxib are effective anti-inflammatory agents in models relevant to rheumatoid arthritis.
-
This compound demonstrates a dose-dependent reduction in paw edema in a chronic inflammation model and effectively suppresses key inflammatory cytokines like TNF-α and IL-6 in a collagen-induced arthritis model.[6][8] Its unique dual mechanism of inhibiting both COX-2 and bradykinin pathways may offer a distinct therapeutic profile.[3]
-
Etoricoxib , as a highly selective COX-2 inhibitor, shows potent efficacy in reducing paw volume in both acute and chronic models of arthritis.[1] Its high selectivity for COX-2 is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Due to the absence of direct comparative studies, it is not possible to definitively conclude on the superior efficacy of one agent over the other in a preclinical RA setting. This compound's efficacy is demonstrated across both inflammation and key cytokine modulation, while etoricoxib's potency is highlighted by its significant effect on edema. Future head-to-head studies using a standardized collagen-induced or adjuvant-induced arthritis model, assessing multiple endpoints such as arthritis scores, paw volume, cytokine profiles, and histopathology, are necessary to provide a conclusive comparison for drug development professionals.
References
- 1. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etoricoxib decreases subchondral bone mass and attenuates biomechanical properties at the early stage of osteoarthritis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticytokine treatment of established type II collagen-induced arthritis in DBA/1 mice: a comparative study using anti-TNFalpha, anti-IL-1alpha/beta and IL-1Ra. | Semantic Scholar [semanticscholar.org]
- 7. mdbioproducts.com [mdbioproducts.com]
- 8. researchgate.net [researchgate.net]
Zaltoprofen vs. Ibuprofen: A Comparative Analysis of Gastric Mucosal Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastric mucosal effects of two nonsteroidal anti-inflammatory drugs (NSAIDs), zaltoprofen and ibuprofen. The information is compiled from preclinical and clinical studies to assist researchers and professionals in drug development in understanding the differential impacts of these agents on the gastrointestinal system.
Introduction
Nonsteroidal anti-inflammatory drugs are widely used for their analgesic, anti-inflammatory, and antipyretic properties. However, their use is often associated with adverse gastrointestinal effects, ranging from mild dyspepsia to severe complications like peptic ulcers and bleeding.[1] This gastrointestinal toxicity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that protect the gastric mucosa.[1] Ibuprofen is a traditional, non-selective NSAID, inhibiting both COX-1 and COX-2 enzymes.[2] In contrast, this compound is recognized as a preferential COX-2 inhibitor, suggesting a potentially more favorable gastric safety profile.[3]
Mechanism of Action and COX Selectivity
The primary mechanism of NSAID-induced gastric mucosal injury involves the inhibition of the COX-1 isoform, which is constitutively expressed in the gastric mucosa and is responsible for the production of cytoprotective prostaglandins.[1] These prostaglandins play a vital role in maintaining mucosal blood flow, stimulating mucus and bicarbonate secretion, and promoting epithelial cell proliferation.[4] Inhibition of COX-2, which is predominantly induced at sites of inflammation, is responsible for the therapeutic anti-inflammatory and analgesic effects of NSAIDs.[1] Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a key determinant of its gastrointestinal safety.
This compound has been identified as a preferential COX-2 inhibitor.[3] This selectivity suggests that at therapeutic doses, it is less likely to interfere with the protective functions of COX-1 in the stomach, thereby reducing the risk of gastric mucosal damage.[3] Ibuprofen, on the other hand, is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 to a similar extent.[2] This lack of selectivity is associated with a higher risk of gastrointestinal adverse events.[2]
Comparative Efficacy in Gastric Mucosal Protection: Preclinical and Clinical Findings
Direct head-to-head clinical trials with quantitative endoscopic evaluation comparing this compound and ibuprofen are limited in the publicly available literature. However, data from studies comparing these drugs to other NSAIDs provide valuable insights into their relative gastric safety.
This compound: Evidence for Gastric Sparing
Experimental studies have indicated that the inhibitory action of this compound on prostaglandin biosynthesis in the stomach tissue is weaker than that of a potent non-selective NSAID like indomethacin.[3] In murine models, this compound has been shown to have a better safety margin with less potential to induce gastric ulcers compared to indomethacin.[5] One of the unique aspects of this compound is its anti-bradykinin activity, which contributes to its analgesic effect through a mechanism independent of prostaglandin inhibition, potentially further contributing to its gastric safety.[3]
Ibuprofen: A Profile of Non-Selective Gastric Injury
Ibuprofen is well-documented to cause gastric mucosal damage. Clinical studies have demonstrated that even at over-the-counter doses, ibuprofen is associated with a greater risk for endoscopic mucosal injury compared to COX-2 selective inhibitors like celecoxib or a placebo.[6][7] For instance, one study reported that 17.9% of subjects treated with ibuprofen developed ulcers, compared to only 2.6% of those treated with celecoxib.[6][7]
The table below summarizes findings from various studies, offering a comparative perspective on the gastric mucosal effects of this compound and ibuprofen.
| Parameter | This compound | Ibuprofen | Citation |
| COX Selectivity | Preferential COX-2 inhibitor | Non-selective COX-1/COX-2 inhibitor | [2][3] |
| Gastric Ulcer Potential | Lower potential compared to indomethacin | Higher incidence of ulcers compared to celecoxib | [5][6][7] |
| Prostaglandin Inhibition in Gastric Mucosa | Weaker inhibition compared to indomethacin | Significant suppression of prostaglandin synthesis | [3][8] |
| Reported GI Side Effects | Fewer side effects on the gastrointestinal tract compared to other NSAIDs | Well-documented to cause gastroduodenal injury | [3][8] |
Experimental Protocols
To evaluate and compare the gastric mucosal effects of NSAIDs like this compound and ibuprofen, standardized preclinical and clinical experimental protocols are employed.
Preclinical Evaluation in Animal Models (Rat)
A common model for assessing NSAID-induced gastropathy involves the oral administration of the test compounds to rats.
Objective: To quantify and compare the extent of gastric mucosal damage induced by this compound and ibuprofen.
Animals: Male Wistar rats (180-220g) are typically used. Animals are fasted for 24 hours before the experiment with free access to water.
Drug Administration:
-
Vehicle Control Group: Receives the vehicle (e.g., 1% carboxymethyl cellulose).
-
This compound Group: Receives this compound at varying doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
Ibuprofen Group: Receives ibuprofen at varying doses (e.g., 30, 100, 300 mg/kg, p.o.).
Procedure:
-
Four hours after drug administration, rats are euthanized by cervical dislocation.
-
The stomachs are removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
The stomachs are then macroscopically examined for the presence of lesions in the glandular portion.
-
The length (mm) of each lesion is measured, and the sum of the lengths of all lesions for each stomach is used as the ulcer index .
-
For biochemical analysis, the gastric mucosa is scraped, weighed, and homogenized.
-
The homogenate is used to measure the levels of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Levels of myeloperoxidase (MPO) as a marker of neutrophil infiltration and malondialdehyde (MDA) as a marker of lipid peroxidation can also be quantified.
Statistical Analysis: Data are typically expressed as mean ± SEM. Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).
Clinical Evaluation in Human Volunteers
Endoscopic studies in healthy volunteers are the gold standard for assessing acute NSAID-induced gastroduodenal injury.
Objective: To compare the incidence and severity of gastric and duodenal mucosal injury following short-term administration of this compound and ibuprofen.
Study Design: A randomized, double-blind, crossover study design is often employed.
Participants: Healthy adult volunteers with a normal baseline upper gastrointestinal endoscopy.
Procedure:
-
Participants undergo a baseline endoscopy to ensure the absence of significant mucosal lesions.
-
Subjects are then randomized to receive either this compound (e.g., 80 mg t.i.d.) or ibuprofen (e.g., 400 mg t.i.d.) for a specified period (e.g., 7-14 days).
-
A follow-up endoscopy is performed at the end of the treatment period.
-
Gastroduodenal mucosal injury is assessed and graded using a standardized scale, such as the Lanza score .
-
The number and size of erosions and ulcers are recorded.
-
Gastric biopsy samples can be taken to measure mucosal PGE2 levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in NSAID-induced gastric mucosal damage and a typical experimental workflow for its assessment.
Caption: NSAID Mechanism and Gastric Damage Pathway.
Caption: Preclinical Experimental Workflow for Gastric Injury.
Conclusion
Based on its mechanism of action as a preferential COX-2 inhibitor, this compound is expected to have a more favorable gastric safety profile compared to the non-selective NSAID, ibuprofen.[3] While direct, comprehensive comparative studies are not abundant, the available evidence from preclinical and clinical research involving other NSAIDs supports this hypothesis.[5][6][7] Ibuprofen's non-selective inhibition of both COX isoforms is linked to a higher incidence of gastric mucosal damage.[2][6] For researchers and drug development professionals, the preferential COX-2 selectivity of this compound presents a significant advantage in terms of potential gastrointestinal tolerability, a critical factor in the development of safer anti-inflammatory therapies. Further head-to-head clinical trials are warranted to definitively quantify the difference in gastric mucosal effects between this compound and ibuprofen.
References
- 1. COX-2 inhibitors vs. NSAIDs in gastrointestinal damage and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, controlled comparison of ibuprofen at the maximal over-the-counter dose compared with prescription-dose celecoxib on upper gastrointestinal mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Dose-dependent effects of ketoprofen on the human gastric mucosa in comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Zaltoprofen and diclofenac on COX-2 inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the cyclooxygenase-2 (COX-2) inhibitory properties of two prominent non-steroidal anti-inflammatory drugs (NSAIDs), Zaltoprofen and Diclofenac. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
Executive Summary
Both this compound and Diclofenac exert their anti-inflammatory effects through the inhibition of cyclooxygenase enzymes. However, their selectivity towards the COX-2 isoform, which is primarily associated with inflammation and pain, differs. The available data indicates that this compound exhibits a greater preference for COX-2 inhibition compared to Diclofenac, which demonstrates a more balanced inhibition of both COX-1 and COX-2. This difference in selectivity may have implications for the gastrointestinal side-effect profiles of these drugs.
Data Presentation: Quantitative Inhibition of COX-1 and COX-2
The following tables summarize the in vitro inhibitory activities of this compound and Diclofenac against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also provided as a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity.
| Drug | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Experimental System |
| This compound | COX-1 | 1.3[1][2][3] | 3.82 | Not Specified[1][2][3] |
| COX-2 | 0.34[1][2][3] | |||
| This compound | COX-1 | - | 6.56 | Refined Enzymes[4] |
| COX-2 | - | |||
| Diclofenac | COX-1 | 0.611[5] | 0.97 | Human Articular Chondrocytes[5] |
| COX-2 | 0.63[5] | |||
| Diclofenac | COX-1 | 0.076[6] | 2.92 | Human Peripheral Monocytes[6] |
| COX-2 | 0.026[6] | |||
| Diclofenac | COX-1 | - | 1.96 | Refined Enzymes[4] |
| COX-2 | - | |||
| Diclofenac | COX-1 | - | ~29-30 | In Vitro Assays[7] |
| COX-2 | - |
Note: The variability in IC50 values and selectivity indices for Diclofenac can be attributed to the different experimental systems and conditions used across studies.
Experimental Protocols
In Vitro COX Inhibition Assay (Colorimetric Method)
This method measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Test compounds (this compound, Diclofenac) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in each well of a 96-well plate by adding Assay Buffer, Hemin, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the designated wells. For control wells, add the vehicle solvent.
-
Pre-incubate the plate at 25°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Colorimetric Substrate solution to all wells.
-
Immediately after, add the Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
Incubate the plate at 25°C for a precise duration (e.g., 2 minutes).
-
Measure the absorbance at 590 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cellular COX Inhibition Assay (Prostaglandin E2 Immunoassay)
This assay measures the production of Prostaglandin E2 (PGE2), a primary product of the COX-2 pathway, in cultured cells.
Materials:
-
Cell line capable of expressing COX-2 (e.g., human synovial cells, macrophages)
-
Cell culture medium and supplements
-
Inducing agent to stimulate COX-2 expression (e.g., Interleukin-1β, Lipopolysaccharide)
-
Test compounds (this compound, Diclofenac)
-
Lysis buffer
-
PGE2 ELISA Kit
Procedure:
-
Cell Culture and Stimulation:
-
Culture the cells in appropriate multi-well plates until they reach the desired confluence.
-
Induce COX-2 expression by treating the cells with an inducing agent for a specific duration (e.g., 24 hours).
-
-
Inhibitor Treatment:
-
Remove the culture medium and add fresh medium containing various concentrations of the test compounds.
-
Incubate the cells with the inhibitors for a predetermined time (e.g., 1 hour).
-
-
Arachidonic Acid Addition:
-
Add arachidonic acid to the cells to provide the substrate for the COX enzymes.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for PGE2 production.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted PGE2.
-
-
PGE2 Measurement:
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatant and standards to a microplate pre-coated with a PGE2 capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a measurable signal (colorimetric or chemiluminescent).
-
Measuring the signal using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of PGE2 in each sample by comparing its signal to the standard curve.
-
Determine the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
Calculate the IC50 values as described in the previous protocol.
-
Signaling Pathways and Experimental Workflows
Caption: Inflammatory signaling pathways leading to COX-2-mediated prostaglandin synthesis.
Caption: Generalized workflows for in vitro and cellular COX inhibition assays.
Discussion
The compiled data indicates that this compound is a more selective COX-2 inhibitor than Diclofenac. The selectivity index for this compound was reported to be 3.82 and 6.56 in different experimental systems[1][2][3][4]. In contrast, Diclofenac exhibited a wider range of selectivity indices, from nearly non-selective (0.97) in human articular chondrocytes to moderately selective (2.92) in human peripheral monocytes, and even higher in some in vitro assays[4][5][6][7]. This suggests that the experimental context is crucial when comparing the selectivity of NSAIDs.
The higher COX-2 selectivity of this compound may translate to a more favorable gastrointestinal safety profile, as COX-1 is known to play a crucial role in maintaining the integrity of the gastric mucosa. However, it is important to note that even highly selective COX-2 inhibitors are not devoid of gastrointestinal risks.
Diclofenac, being a potent inhibitor of both COX isoforms, may provide broader anti-inflammatory and analgesic effects in certain conditions. The choice between this compound and Diclofenac in a research or clinical setting should, therefore, be guided by the specific application, the desired level of COX-2 selectivity, and the potential for adverse effects.
Conclusion
This guide provides a comparative analysis of the COX-2 inhibitory properties of this compound and Diclofenac. The presented data, derived from various experimental systems, consistently demonstrates that this compound possesses a higher degree of selectivity for COX-2 compared to Diclofenac. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers in the field of inflammation and drug development. Further head-to-head studies in standardized preclinical and clinical models are warranted to fully elucidate the comparative efficacy and safety profiles of these two important NSAIDs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | COX | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
A Comparative Guide to the Bioavailability of Oral Zaltoprofen Formulations
For Researchers, Scientists, and Drug Development Professionals
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. The oral route of administration is the most common, making the bioavailability of different oral formulations a critical factor in ensuring therapeutic efficacy and safety. This guide provides a comparative overview of the bioavailability of various this compound oral formulations, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The bioavailability of a drug is assessed by its pharmacokinetic parameters, primarily the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following table summarizes these key parameters from various studies on different this compound oral formulations.
| Formulation Type | Dosage | Cmax (μg/mL) | Tmax (hr) | AUC (μg·hr/mL) | Key Findings |
| Standard Tablet (Reference) | 80 mg | 15.09 ± 1.87 | 1.33 ± 0.50 | 97.334 ± 3.18 | Standard pharmacokinetic profile for a conventional immediate-release tablet.[1] |
| Capsule | 80 mg | - | - | - | Bioequivalent to the tablet formulation under both fasting and fed conditions.[2] |
| Spherical Agglomerates (SADC) | - | 18.39 ± 2.59 | 1.16 ± 0.51 | 115.789 ± 3.09 | Showed a significant increase in Cmax and AUC compared to the commercial product, suggesting enhanced bioavailability.[1] |
| Nanostructured Lipid Carriers (NLCs) | - | - | - | - | Relative bioavailability was reported to be 431.3% compared to a standard this compound suspension in rats, indicating a significant enhancement in oral bioavailability.[3][4] |
| Fast Disintegrating Tablets | - | - | - | - | An optimized formulation (F6) containing 3% Plantago ovata showed the fastest release pattern, with 98.9% of the drug released within 30 minutes.[5] |
| Immediate-Release Tablets with Superdisintegrants | - | - | - | - | A formulation (F8) with Solutab showed a maximum drug release of 99.56% at the end of 30 minutes.[6] |
| Sustained-Release Tablets | - | - | - | - | Designed for once-a-day dosing to maintain effective drug levels over a longer period, which can improve patient compliance for a drug with a short half-life.[7][8] |
| Lyophilized Tablets | - | - | - | - | An optimized formulation (F14) displayed a considerably faster in vitro dissolution rate, with 81.6% of the drug released in 2 minutes.[9] |
Note: "-" indicates that the specific quantitative data was not provided in the cited abstract. The findings are based on the qualitative descriptions in the research.
The Impact of Food on Bioavailability
A study investigating the effect of food on this compound capsules and tablets found that co-administration with a high-fat meal significantly decreased the Cmax by 23% and 22%, respectively.[2] The Tmax was also prolonged by 0.7 to 0.8 hours.[2] However, the total drug exposure, as measured by the AUC, was not significantly affected.[2] This suggests that while food can delay the absorption of this compound, it does not reduce the overall amount of drug absorbed.
Experimental Protocols
The following sections detail the typical methodologies employed in the comparative bioavailability studies of this compound.
Bioequivalence Study Protocol
A common study design to compare two formulations (e.g., capsule vs. tablet) is an open-label, randomized, crossover, two-state, four-period study.[2]
-
Subject Recruitment: Healthy volunteers are enrolled in the study. The number of subjects is determined by statistical power calculations. A study mentioned enrolling 24 healthy Chinese volunteers.[2]
-
Randomization and Dosing: Subjects are randomly assigned to receive a single oral dose of either the test or reference formulation (e.g., 80 mg this compound).[2] This is done under both fasting and fed conditions.[2] After a washout period, subjects "cross over" to the other formulation.
-
Blood Sampling: Serial blood samples are collected from the subjects at predetermined time points over a 24-hour period after drug administration.[10][11][12][13]
-
Plasma Analysis: The concentration of this compound in the collected plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[2][11]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each subject and formulation using non-compartmental analysis.[2][11]
-
Statistical Analysis: The pharmacokinetic parameters of the test and reference formulations are compared statistically. For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC must fall within the acceptance range of 80-125%.[2]
In Vitro Dissolution Testing
In vitro dissolution studies are crucial for formulation development and quality control. They provide insights into the drug release characteristics of a dosage form.
-
Apparatus: A USP Type II (paddle) dissolution apparatus is commonly used.[6]
-
Dissolution Medium: The choice of medium can vary, but a common medium is a phosphate buffer at a pH of 6.8, sometimes with the addition of a surfactant like Brij 35 to enhance the solubility of the poorly water-soluble this compound.[6][9]
-
Test Conditions: The test is typically conducted at a paddle speed of 50 rpm and a temperature of 37 ± 0.5°C.[6]
-
Sampling and Analysis: Aliquots of the dissolution medium are withdrawn at specified time intervals and the concentration of dissolved this compound is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9]
Visualizing the Experimental Workflow and Bioequivalence Assessment
To better understand the processes involved in these studies, the following diagrams illustrate a typical experimental workflow for a comparative bioavailability study and the logical flow of a bioequivalence assessment.
Caption: Experimental workflow for a typical crossover bioavailability study.
Caption: Decision-making process for determining bioequivalence.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Bioequivalence and food effect study of two this compound preparations in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of S(+)-zaltoprofen oral bioavailability using nanostructured lipid carrier system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. rjptonline.org [rjptonline.org]
- 7. jocpr.com [jocpr.com]
- 8. ViewArticleDetail [ijpronline.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jbr-pub.org.cn [jbr-pub.org.cn]
- 13. researchgate.net [researchgate.net]
Zaltoprofen vs. Traditional NSAIDs: A Comparative Analysis of Post-Operative Pain Management
An Evidence-Based Guide for Researchers and Drug Development Professionals
In the landscape of post-operative pain management, the quest for analgesics with superior efficacy and a favorable safety profile is perpetual. Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID) with a unique dual-action mechanism, has emerged as a noteworthy agent. This guide provides a comprehensive comparison of this compound's efficacy against traditional NSAIDs in the context of post-operative pain, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Differentiated Approach
Traditional NSAIDs, such as ibuprofen and diclofenac, primarily exert their analgesic and anti-inflammatory effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] However, the inhibition of COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract and platelet function, can lead to undesirable side effects.[1][3]
This compound, on the other hand, is a preferential COX-2 inhibitor, which means it selectively targets the COX-2 enzyme that is upregulated at sites of inflammation.[3][4] This selectivity is associated with a lower risk of gastrointestinal adverse events compared to non-selective NSAIDs.[3][5]
What further distinguishes this compound is its additional anti-bradykinin activity.[3][4] Bradykinin is a potent pain-producing substance released during tissue injury.[4] this compound has been shown to inhibit bradykinin-induced nociception, providing an additional layer of analgesia that is independent of prostaglandin synthesis inhibition.[4][6]
Comparative Efficacy in Post-Operative Pain
Direct, head-to-head clinical trials comparing this compound with a wide range of traditional NSAIDs specifically for post-operative pain are limited. However, existing studies, including those in other inflammatory conditions and animal models of post-operative pain, provide valuable insights.
This compound vs. Diclofenac
A multicentric, randomized, double-blind, double-dummy study compared the efficacy and safety of this compound (80 mg t.i.d.) with diclofenac (50 mg t.i.d.) in 213 patients with primary knee osteoarthritis over 4 weeks.[7] While not a post-operative pain study, it provides the most direct clinical comparison available. The study found that both this compound and diclofenac led to significant improvements in pain intensity and functional status from baseline, with no statistically significant difference between the two treatment groups.[7] This suggests that this compound is non-inferior to diclofenac in managing chronic inflammatory pain.
| Parameter | This compound (80 mg t.i.d.) | Diclofenac (50 mg t.i.d.) | p-value |
| Pain Intensity (VAS) | Significant improvement from baseline | Significant improvement from baseline | > 0.05 |
| Functional Status | Significant improvement from baseline | Significant improvement from baseline | > 0.05 |
| Global Assessment (Patient) | No significant difference | No significant difference | > 0.05 |
| Global Assessment (Investigator) | No significant difference | No significant difference | > 0.05 |
| Rescue Paracetamol Use | No significant difference | No significant difference | 0.086 |
| Adverse Events | Well-tolerated, no serious adverse events | Well-tolerated, no serious adverse events | - |
| Table 1: Comparison of this compound and Diclofenac in Knee Osteoarthritis.[7] |
Preemptive Analgesia in a Post-Operative Pain Model
A study in a murine post-operative pain model (plantar incision) evaluated the preemptive analgesic effect of this compound.[4] When administered orally 30 minutes before the incision, this compound (10 mg/kg) significantly increased the withdrawal threshold at 2 hours and 1-3 days post-incision.[4] This effect was not observed with a selective COX-1 inhibitor, a selective COX-2 inhibitor (celecoxib), or a bradykinin B1 antagonist.[4] However, a bradykinin B2 antagonist produced a similar analgesic effect, suggesting that this compound's preemptive analgesia is mediated through the blockade of the bradykinin B2 pathway.[4]
Indirect Comparison with Traditional NSAIDs in Post-Operative Pain
To provide a broader context, data from studies on traditional NSAIDs in post-operative settings, such as dental surgery, can be used for indirect comparison. A systematic review of oral ibuprofen and diclofenac in post-operative pain provided the following numbers-needed-to-treat (NNT) for at least 50% pain relief compared to placebo.[8]
| Drug & Dosage | Number-Needed-to-Treat (NNT) (95% CI) |
| Ibuprofen 200 mg | 3.3 (2.8-4.0) |
| Ibuprofen 400 mg | 2.7 (2.5-3.0) |
| Ibuprofen 600 mg | 2.4 (1.9-3.3) |
| Diclofenac 50 mg | 2.3 (2.0-2.7) |
| Diclofenac 100 mg | 1.8 (1.5-2.1) |
| Table 2: NNT for at least 50% Pain Relief with Ibuprofen and Diclofenac in Post-operative Pain.[8] |
While a direct NNT for this compound in post-operative pain is not available from the reviewed literature, its non-inferiority to diclofenac in a chronic pain setting suggests it would likely demonstrate comparable efficacy.[7]
Experimental Protocols
The following provides a generalized experimental protocol for a randomized, double-blind, placebo-controlled trial evaluating the efficacy of an NSAID in post-operative pain, based on common methodologies in the field.
Objective: To compare the analgesic efficacy and safety of this compound with a traditional NSAID and placebo in patients undergoing a specific surgical procedure (e.g., third molar extraction, orthopedic surgery).
Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
Patient Population: Adult patients scheduled for the specified surgical procedure, meeting inclusion criteria (e.g., age 18-65, ASA physical status I or II) and not meeting exclusion criteria (e.g., known hypersensitivity to NSAIDs, history of gastrointestinal bleeding, renal impairment).
Interventions:
-
Group 1: this compound (e.g., 80 mg) administered orally 30-60 minutes prior to surgery.
-
Group 2: Traditional NSAID (e.g., Ibuprofen 400 mg or Diclofenac 50 mg) administered orally 30-60 minutes prior to surgery.
-
Group 3: Placebo administered orally 30-60 minutes prior to surgery.
Outcome Measures:
-
Primary Outcome: Pain intensity difference from baseline measured on a 100-mm Visual Analog Scale (VAS) at specified time points post-operatively (e.g., 2, 4, 6, 8, 12, and 24 hours).
-
Secondary Outcomes:
-
Time to first rescue analgesic medication.
-
Total consumption of rescue analgesic medication over 24 hours.
-
Patient's global assessment of pain relief.
-
Incidence and severity of adverse events.
-
Data Collection: Pain scores and other assessments will be recorded by trained study personnel at the specified time points. Patients will be provided with a diary to record rescue medication use and any adverse events.
Statistical Analysis: Appropriate statistical methods will be used to compare the treatment groups. For the primary outcome, an analysis of covariance (ANCOVA) with baseline pain as a covariate may be used. Time-to-event data will be analyzed using Kaplan-Meier curves and log-rank tests.
Conclusion
This compound presents a compelling alternative to traditional NSAIDs for post-operative pain management. Its preferential COX-2 inhibition suggests a better gastrointestinal safety profile, while its unique anti-bradykinin activity offers an additional mechanism for pain relief.[3][4] Although direct, large-scale comparative trials in post-operative pain are needed to definitively establish its superiority, the available evidence from a non-inferiority trial against diclofenac in osteoarthritis and mechanistic studies in animal models indicates that this compound is an effective analgesic.[4][7] For researchers and drug development professionals, this compound's dual-action mechanism warrants further investigation in the perioperative setting to fully elucidate its potential benefits in providing effective and safer analgesia.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized placebo-controlled double-blind phase II study of this compound for patients with diffuse-type and unresectable localized tenosynovial giant cell tumors: The REALIZE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Preemptive analgesia by this compound that inhibits bradykinin action and cyclooxygenase in a post-operative pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized placebo-controlled double-blind phase II study of this compound for patients with diffuse-type and unresectable localized tenosynovial giant cell tumors: The REALIZE study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Zaltoprofen
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical compounds. Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), requires meticulous handling and disposal to protect both laboratory personnel and the environment. Improper disposal can lead to regulatory non-compliance and environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Hazard Profile of this compound
This compound is classified as a hazardous substance and poses specific risks that necessitate careful handling during disposal.[1] Adherence to safety protocols is paramount to mitigate potential harm.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][4] Animal studies suggest ingestion of less than 150 grams could be fatal or cause serious health damage.[1] | Safety Data Sheet |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Safety Data Sheet |
| Fertility Risk | Possible risk of impaired fertility.[1] | Safety Data Sheet |
| Skin Sensitization | May cause an allergic skin reaction.[5] | Safety Data Sheet |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe and compliant disposal of this compound waste, from initial handling to final disposition.
1. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound waste, it is crucial to wear appropriate PPE to prevent exposure.
-
Required PPE:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Hand Protection: Use protective gloves; inspect them before use and use a proper removal technique.[5]
-
Body Protection: Wear impervious and flame-resistant clothing.[2]
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use a suitable respirator, such as a full-face respirator if exposure limits are exceeded.[2][5]
-
-
Spill Management:
-
Minor Spills: Immediately clean up spills. Use dry clean-up procedures and avoid generating dust.[1] You can dampen the spill with water to prevent dusting before sweeping.[1] Vacuuming with a HEPA-filtered, explosion-proof vacuum is also an option.[1]
-
Major Spills: Alert personnel in the vicinity and proceed with caution.[1]
-
Place all spilled material and cleanup debris into a suitable, sealed container for disposal.[1][5]
-
2. Waste Segregation and Collection
Proper segregation is a critical step in managing pharmaceutical waste.
-
Do Not Mix with General Waste: this compound waste must be handled separately from general laboratory or office waste.[6]
-
Use Designated Containers: Collect this compound waste in designated, clearly labeled, and sealable containers.[6][7] Given its hazardous nature, a black hazardous waste container is typically appropriate.[7] Ensure containers are locked or secured to prevent spills and unauthorized access.[6]
-
Avoid Drains and Waterways: Never flush this compound down the drain or toilet.[8][9] This practice is prohibited for hazardous waste pharmaceuticals and leads to environmental contamination.[7][8]
3. Final Disposal Procedure
The final disposal of this compound must comply with all local, state, and federal regulations.[1]
-
Engage a Licensed Waste Management Company: The standard and required method for disposing of hazardous pharmaceutical waste is to contract with a licensed waste management company.[4] This ensures the waste is transported and treated at a permitted facility.[7]
-
Incineration: The most common and recommended treatment for hazardous pharmaceutical waste is high-temperature incineration at a licensed facility.[7][10] Some safety data suggests this compound may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[4]
-
Documentation: Maintain all necessary documentation related to the disposal process, as required by regulatory bodies.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. This compound|74711-43-6|MSDS [dcchemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.com [capotchem.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Zaltoprofen
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zaltoprofen, a potent non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound Handling
The following table summarizes the recommended personal protective equipment when working with this compound. Consistent and correct use of PPE is the first line of defense against accidental exposure.
| Body Part | Equipment | Specification | Rationale |
| Respiratory | Particulate Respirator | NIOSH (US) or CEN (EU) approved (e.g., N95, P1/P2) | To prevent inhalation of this compound dust or aerosols.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves. Consider double gloving for extended contact.[1] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Eyes | Safety glasses with side-shields or Goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[2] | To protect eyes from splashes or airborne particles. |
| Body | Laboratory coat or Impervious clothing | Long-sleeved lab coat. For larger quantities, consider disposable coveralls.[1] | To protect skin and personal clothing from contamination. |
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid generating dust or aerosols during handling and weighing.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[4]
-
Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[4][5]
-
Store separately from incompatible materials such as strong oxidizing agents.
Accidental Release and Disposal Plan
A clear and practiced response plan for accidental spills is crucial. The following workflow outlines the necessary steps to safely manage a this compound spill.
Disposal:
Proper disposal of this compound and its containers is essential to prevent environmental contamination.[6]
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Unused or expired this compound should be treated as pharmaceutical waste and disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Contaminated materials, such as gloves and lab coats, should also be disposed of as hazardous waste.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
Experimental Protocols
Detailed experimental protocols involving this compound are highly specific to the research being conducted. For methodologies related to in vitro and in vivo studies, researchers should consult peer-reviewed scientific literature and established research protocols. The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX), which in turn inhibits prostaglandin synthesis. This fundamental pathway is often the subject of experimental investigation.
By adhering to these safety and handling guidelines, researchers can minimize risks and create a secure environment for the advancement of science.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. capotchem.com [capotchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Removal of Non-Steroidal Anti-Inflammatory Drugs from Aqueous Environments with Reusable Ionic-Liquid-based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Variable Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) on Selected Biochemical Processes Mediated by Soil Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. A Comprehensive Review for Removal of Non-Steroidal Anti-Inflammatory Drugs Attained from Wastewater Observations Using Carbon-Based Anodic Oxidation Process [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
